Product packaging for WM-1119(Cat. No.:CAS No. 2055397-28-7)

WM-1119

Cat. No.: B611812
CAS No.: 2055397-28-7
M. Wt: 389.4 g/mol
InChI Key: QLXULUNLCRKWRD-UHFFFAOYSA-N
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Description

WM-1119 is a Unknown drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13F2N3O3S B611812 WM-1119 CAS No. 2055397-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-N'-(2-fluorophenyl)sulfonyl-5-pyridin-2-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3S/c19-14-10-12(16-6-3-4-8-21-16)9-13(11-14)18(24)22-23-27(25,26)17-7-2-1-5-15(17)20/h1-11,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXULUNLCRKWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NNC(=O)C2=CC(=CC(=C2)C3=CC=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137401
Record name Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055397-28-7
Record name Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055397-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-fluoro-5-(2-pyridinyl)-, 2-[(2-fluorophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-N'-(2-fluorobenzenesulfonyl)-5-(pyridin-2-yl)benzohydrazide
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Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of WM-1119

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-1119 is a potent and selective small molecule inhibitor of the lysine acetyltransferase KAT6A, a key epigenetic regulator implicated in various cancers and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and preclinical efficacy. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery. This document includes quantitative data summarized in structured tables, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activity.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Among the enzymes responsible for these modifications are histone acetyltransferases (HATs), which catalyze the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This acetylation is generally associated with a more open chromatin structure and increased gene transcription.

KAT6A (also known as MOZ or MYST3) is a member of the MYST family of HATs and is a critical regulator of hematopoiesis, development, and cell cycle progression. Dysregulation of KAT6A activity, often through chromosomal translocations, is associated with various malignancies, including acute myeloid leukemia (AML) and lymphoma. As such, KAT6A has emerged as a promising therapeutic target. This compound is a first-in-class, potent, and selective inhibitor of KAT6A, developed to probe the function of this enzyme and as a potential therapeutic agent.

Molecular Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of KAT6A.

Direct Inhibition of KAT6A Acetyltransferase Activity

This compound is a reversible and competitive inhibitor of acetyl coenzyme A (acetyl-CoA), the cofactor for the acetyltransferase reaction catalyzed by KAT6A.[1] By binding to the acetyl-CoA binding pocket of KAT6A, this compound prevents the transfer of acetyl groups to histone substrates.

Specificity and Potency

This compound demonstrates high potency and selectivity for KAT6A over other histone acetyltransferases. Quantitative data on its inhibitory activity are summarized in Table 1. The high selectivity of this compound for KAT6A minimizes off-target effects, making it a valuable tool for studying KAT6A-specific functions.

Parameter KAT6A KAT5 KAT7 Reference
IC50 0.25 µM--[2]
Kd 2 nM2.2 µM0.5 µM[2]
Selectivity -1,100-fold vs. KAT6A250-fold vs. KAT6A[2]

Table 1: Inhibitory Potency and Selectivity of this compound. This table summarizes the key quantitative parameters defining the interaction of this compound with its primary target, KAT6A, and its selectivity over other related lysine acetyltransferases.

Impact on Histone Acetylation

The inhibition of KAT6A by this compound leads to a reduction in the acetylation of specific lysine residues on histone H3. Treatment with this compound has been shown to decrease the levels of H3K9ac, H3K14ac, and H3K27ac.[3][4] This reduction in histone acetylation alters chromatin structure and modulates the expression of KAT6A target genes.

Cellular Effects of this compound

The inhibition of KAT6A by this compound triggers a cascade of cellular events, ultimately leading to cell cycle arrest, senescence, and inhibition of proliferation in cancer cells.

Cell Cycle Arrest

Treatment of cells with this compound leads to a G1 cell cycle arrest.[2] This is accompanied by the upregulation of cyclin-dependent kinase inhibitors, including p16INK4a and p19ARF, which are encoded by the Cdkn2a and Cdkn2b genes.[2] Concurrently, this compound treatment results in the downregulation of genes essential for cell cycle progression, such as Cdc6, E2f2, Ezh2, and Melk.[4]

Induction of Senescence

A key cellular outcome of this compound treatment is the induction of cellular senescence, a state of irreversible growth arrest.[1][2] This senescence phenotype is dependent on the p16INK4A/p19ARF tumor suppressor pathway.[2] The induction of senescence by this compound represents a potent anti-tumorigenic mechanism.

WM1119 This compound KAT6A KAT6A Inhibition WM1119->KAT6A Histone_Acetylation ↓ Histone Acetylation (H3K9ac, H3K14ac, H3K27ac) KAT6A->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Senescence Cellular Senescence Gene_Expression->Senescence Proliferation ↓ Cancer Cell Proliferation Cell_Cycle_Arrest->Proliferation Senescence->Proliferation cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Start Plate Cells Treatment Treat with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix in Ethanol Harvest->Fixation Stain Stain with PI/RNase A Fixation->Stain Flow_Cytometry Flow Cytometry Stain->Flow_Cytometry Data_Analysis Analyze DNA Content Flow_Cytometry->Data_Analysis

References

The Discovery and Development of WM-1119: A Potent and Selective KAT6A Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysine acetyltransferase 6A (KAT6A), also known as MOZ (monocytic leukemia zinc finger protein), is a critical epigenetic regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and lymphoma. Its role in controlling gene expression programs that promote cell proliferation and suppress senescence has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of WM-1119, a first-in-class, potent, and selective small-molecule inhibitor of KAT6A. We will detail the experimental methodologies employed in its characterization, present key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.

Introduction to KAT6A as a Therapeutic Target

KAT6A is a member of the MYST family of histone acetyltransferases (HATs) that plays a pivotal role in chromatin modification and gene regulation.[1] It functions as a catalytic subunit of a larger complex that acetylates histone H3, leading to a more open chromatin structure and transcriptional activation of target genes. Dysregulation of KAT6A activity, often through chromosomal translocations, is a hallmark of several hematological malignancies.[1] Notably, loss of one allele of KAT6A has been shown to significantly extend the survival of mice with MYC-induced lymphoma, highlighting its potential as a therapeutic target.[1] Inhibition of KAT6A's catalytic activity offers a promising strategy to induce cancer cell senescence and arrest tumor growth.[1][2]

Discovery of this compound

This compound was identified through a medicinal chemistry optimization program building upon the initial discovery of a novel class of KAT6A inhibitors from a high-throughput screen.[3] The development of this compound represents a significant advancement, with improved potency and bioavailability compared to its predecessors like WM-8014.[1][4]

Experimental Workflow for Inhibitor Discovery

G cluster_0 High-Throughput Screening cluster_1 Medicinal Chemistry Optimization cluster_2 Preclinical Evaluation HTS High-Throughput Screen (243,000 compounds) Hit_ID Hit Identification (CTX-0124143) HTS->Hit_ID SAR Structure-Activity Relationship Studies Hit_ID->SAR Lead_Opt Lead Optimization (WM-8014) SAR->Lead_Opt WM1119_Dev Development of this compound (Improved Potency & Bioavailability) Lead_Opt->WM1119_Dev In_Vitro In Vitro Assays (Enzymatic, Cellular) WM1119_Dev->In_Vitro In_Vivo In Vivo Models (Zebrafish, Mouse) In_Vitro->In_Vivo

Caption: Discovery and development workflow for this compound.

Mechanism of Action

This compound is a reversible, competitive inhibitor of acetyl coenzyme A (Ac-CoA) for the KAT6A enzyme.[1] By binding to the Ac-CoA binding pocket of KAT6A, this compound prevents the transfer of acetyl groups to histone substrates, thereby inhibiting the downstream signaling pathways that are dependent on KAT6A's acetyltransferase activity.[1]

Signaling Pathway of KAT6A Inhibition

G cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Cellular Response WM1119 This compound KAT6A KAT6A WM1119->KAT6A inhibits Acetylation Histone Acetylation KAT6A->Acetylation catalyzes AcCoA Acetyl-CoA AcCoA->KAT6A Histones Histone H3 Histones->Acetylation Gene_Exp Altered Gene Expression (e.g., Cdkn2a, Cdkn2b) Acetylation->Gene_Exp regulates Cell_Cycle G1 Cell Cycle Arrest Gene_Exp->Cell_Cycle Senescence Cellular Senescence Cell_Cycle->Senescence Tumor_Growth Tumor Growth Arrest Senescence->Tumor_Growth

Caption: Mechanism of action of this compound leading to tumor growth arrest.

Quantitative Data

The potency and selectivity of this compound have been rigorously characterized through various biochemical and cellular assays.

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeMetricValueReference
KAT6AEnzymaticIC500.25 µM[4]
KAT6ABindingKD2 nM[4]
KAT5BindingKD2.2 µM[4]
KAT7BindingKD0.5 µM[4]

This compound is approximately 1,100-fold and 250-fold more selective for KAT6A over KAT5 and KAT7, respectively.[4]

Table 2: Cellular Activity of this compound
Cell LineAssayMetricValueReference
Eµ-Myc Lymphoma (EMRK1184)ProliferationIC500.25 µM[5]
Table 3: In Vivo Efficacy of this compound
ModelTreatmentOutcomeReference
Mouse Lymphoma Model50 mg/kg (4x daily)Arrested tumor growth, reduced spleen weight[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

KAT6A Enzymatic Assay (AlphaScreen)

This assay quantifies the acetyltransferase activity of KAT6A.

  • Reagents: Recombinant KAT6A enzyme, biotinylated histone H3 peptide substrate, Acetyl-CoA, AlphaScreen Streptavidin Donor beads, and anti-acetylated lysine Acceptor beads.

  • Procedure:

    • The enzymatic reaction is performed in a 384-well plate containing KAT6A, histone H3 substrate, and varying concentrations of this compound.

    • The reaction is initiated by the addition of Acetyl-CoA and incubated at room temperature.

    • AlphaScreen beads are added, and the plate is incubated in the dark.

    • The plate is read on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibition of KAT6A.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on cancer cell viability.

  • Cell Culture: Eµ-Myc lymphoma cells (EMRK1184) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with a serial dilution of this compound.

    • After a 72-hour incubation, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Mouse Model of Lymphoma

This model assesses the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice are used.

  • Procedure:

    • Eµ-Myc lymphoma cells (EMRK1184) expressing luciferase are injected intravenously into the mice.

    • Tumor burden is monitored by bioluminescence imaging.

    • Mice are treated with this compound (e.g., 50 mg/kg, administered intraperitoneally four times daily) or a vehicle control.

    • Tumor growth is monitored over time. At the end of the study, mice are euthanized, and spleens are harvested and weighed to assess tumor burden.

Conclusion and Future Directions

This compound has emerged as a highly promising preclinical candidate for the treatment of KAT6A-dependent cancers. Its potent and selective inhibition of KAT6A leads to cell cycle arrest and senescence in cancer cells, resulting in the suppression of tumor growth in vivo. The data presented in this guide underscore the therapeutic potential of targeting epigenetic regulators in oncology. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound is warranted to support its advancement into clinical trials. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of drug discovery and cancer biology.

References

The KAT6A/B Inhibitor WM-1119: A Technical Guide to its Biological Activity and Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-1119 is a potent and selective small molecule inhibitor of the lysine acetyltransferases KAT6A (also known as MOZ) and KAT6B (MORF). As a reversible competitor of acetyl coenzyme A, this compound effectively blocks the acetylation of histone and non-histone proteins, leading to significant downstream cellular effects. This technical guide provides a comprehensive overview of the biological activity of this compound, with a specific focus on its role in modulating histone acetylation. It includes a compilation of quantitative data, detailed experimental methodologies derived from key literature, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The enzymes responsible for this process are histone acetyltransferases (HATs), which transfer an acetyl group from acetyl-CoA to lysine residues on histone tails. This modification neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is permissive for transcription.

The MYST family of HATs, which includes KAT6A and KAT6B, are frequently implicated in cancer. KAT6A, for example, is involved in recurrent chromosomal translocations in acute myeloid leukemia (AML) and plays essential roles in hematopoietic stem cells. The discovery of potent and selective inhibitors of these enzymes, such as this compound, has provided valuable tools for both basic research and therapeutic development. This compound has been shown to induce cell cycle arrest and cellular senescence in cancer cells, arresting tumor progression in preclinical models.

This guide will delve into the specifics of this compound's mechanism of action, its quantitative biochemical and cellular activities, and the experimental protocols used to characterize its effects.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative metrics for the biological activity of this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

TargetAssay TypeMetricValue (µM)Reference(s)
KAT6A Surface Plasmon Resonance (SPR)Kd0.002[1][2]
KAT5 Surface Plasmon Resonance (SPR)Kd2.2[1][2]
KAT7 Surface Plasmon Resonance (SPR)Kd0.5[1][2]

Table 2: Cellular Activity

Cell LineAssay TypeMetricValue (µM)Reference(s)
EMRK1184 (Lymphoma) Growth InhibitionIC500.25[1]
MOZ-TIF2 LSKs ProliferationIC500.025[3]

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of acetyl-CoA, binding to the active site of KAT6A and KAT6B and preventing the transfer of acetyl groups to their histone substrates. This inhibition of KAT6A/B activity has been shown to impact several downstream signaling pathways.

Induction of Cellular Senescence

One of the primary effects of this compound is the induction of cellular senescence, a state of irreversible cell cycle arrest. This is achieved through the upregulation of the CDKN2A tumor suppressor locus, which encodes for p16INK4a and p19ARF. These proteins are key regulators of the cell cycle.

WM1119 This compound KAT6AB KAT6A/B (Histone Acetyltransferase) WM1119->KAT6AB Inhibits Histone_Acetylation Histone Acetylation (e.g., H3K9ac, H3K14ac, H3K27ac) KAT6AB->Histone_Acetylation Promotes CDKN2A CDKN2A Locus (p16INK4a / p19ARF) Histone_Acetylation->CDKN2A Represses Cell_Cycle_Arrest Cell Cycle Arrest CDKN2A->Cell_Cycle_Arrest Induces Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Leads to

This compound induced cellular senescence pathway.
Suppression of Mast Cell Activation

In the context of allergic inflammation, this compound has been shown to suppress IgE-mediated mast cell activation. This is achieved by reducing histone acetylation (H3K14ac and H3K27ac), which in turn inhibits the transcription and translation of c-Fos, a key component of the AP-1 transcription factor.

WM1119 This compound KAT6A KAT6A WM1119->KAT6A Inhibits Histone_Acetylation H3K14ac / H3K27ac KAT6A->Histone_Acetylation Promotes cFos_Expression c-Fos Transcription & Translation Histone_Acetylation->cFos_Expression Promotes AP1_Activity AP-1 Activity cFos_Expression->AP1_Activity Leads to Mast_Cell_Activation Mast Cell Activation & Degranulation AP1_Activity->Mast_Cell_Activation Promotes

This compound mediated suppression of mast cell activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the direct inhibitory effect of this compound on KAT6A activity. A common method is a radiometric assay that measures the incorporation of radiolabeled acetyl groups onto a histone substrate.

  • Reagents:

    • Recombinant human KAT6A

    • Histone H3 peptide substrate

    • [3H]-Acetyl-CoA

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

    • Stop Solution (e.g., glacial acetic acid)

    • Scintillation fluid

  • Procedure:

    • Prepare a reaction mixture containing KAT6A enzyme and Histone H3 substrate in assay buffer.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding [3H]-Acetyl-CoA.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding stop solution.

    • Spot the reaction mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated [3H]-Acetyl-CoA.

    • Place the filter paper in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Mix Prepare Reaction Mix (KAT6A, Histone H3) Add_WM1119 Add this compound or Vehicle Prep_Mix->Add_WM1119 Start_Rxn Initiate with [3H]-Acetyl-CoA Add_WM1119->Start_Rxn Incubate Incubate at 30°C Start_Rxn->Incubate Stop_Rxn Stop Reaction Incubate->Stop_Rxn Spot_Paper Spot on Filter Paper Stop_Rxn->Spot_Paper Wash Wash Paper Spot_Paper->Wash Scintillation Scintillation Counting Wash->Scintillation

Workflow for in vitro HAT assay.
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This assay is used to visualize and quantify the induction of cellular senescence in response to this compound treatment.

  • Reagents:

    • Cell line of interest (e.g., mouse embryonic fibroblasts, cancer cell lines)

    • This compound

    • Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

    • Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline at pH 6.0)

    • PBS

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).

    • Wash the cells with PBS.

    • Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add the Staining Solution to the cells and incubate at 37°C in a non-CO2 incubator for 12-16 hours.

    • Observe the cells under a microscope for the development of a blue color, which indicates β-galactosidase activity.

    • Quantify the percentage of blue-stained (senescent) cells.

In Vivo Mouse Lymphoma Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Materials:

    • Immunocompromised or syngeneic mice

    • Lymphoma cell line (e.g., Eµ-Myc lymphoma cells expressing luciferase)

    • This compound formulated for in vivo administration

    • Vehicle control

    • Bioluminescence imaging system

    • Luciferin

  • Procedure:

    • Inject the lymphoma cells intravenously into the mice.

    • Allow the tumors to establish for a set period (e.g., 3-7 days).

    • Randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., intraperitoneal injection, 50 mg/kg, four times a day).[4]

    • Monitor tumor burden regularly using bioluminescence imaging after injecting the mice with luciferin.

    • Monitor the health and weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and harvest tissues (e.g., spleen) for further analysis (e.g., weighing, flow cytometry).

Conclusion

This compound is a valuable chemical probe for studying the biological roles of KAT6A and KAT6B. Its potent and selective inhibition of histone acetylation has been shown to induce cell cycle arrest and senescence in cancer cells, highlighting a promising therapeutic avenue. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the effects of this compound and to explore the broader implications of targeting histone acetyltransferases in disease. As research in this area continues, this compound will undoubtedly remain a critical tool for dissecting the complexities of epigenetic regulation.

References

The Role of WM-1119 in Inducing Cellular Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-1119 is a potent and selective small molecule inhibitor of the lysine acetyltransferases KAT6A and KAT6B. This document provides an in-depth technical overview of the role of this compound in inducing cellular senescence, a state of irreversible cell cycle arrest, as a promising anti-cancer therapeutic strategy. We will delve into its mechanism of action, the key signaling pathways it modulates, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.

Introduction

Cellular senescence is a fundamental biological process implicated in tumor suppression, development, and aging.[1][2][3] Unlike apoptosis, senescence does not lead to immediate cell death but rather a stable cell cycle arrest, often accompanied by a characteristic secretory phenotype. The induction of senescence in cancer cells represents a novel therapeutic avenue. This compound, a derivative of the KAT6A/B inhibitor WM-8014 with improved bioavailability, has emerged as a key compound in this area.[1][2] It effectively induces senescence in cancer cells without causing DNA damage, a common side effect of many conventional chemotherapies.[1][2]

Mechanism of Action of this compound

This compound functions as a reversible competitor of acetyl coenzyme A (Ac-CoA), the cofactor for histone acetyltransferases.[1][2] By binding to the Ac-CoA pocket of KAT6A and KAT6B, it inhibits their catalytic activity.[4] KAT6A is known to suppress cellular senescence by regulating the expression of genes that repress the CDKN2A locus.[1][2][5] Therefore, inhibition of KAT6A by this compound leads to the de-repression of the CDKN2A locus, which encodes two critical tumor suppressor proteins: p16INK4a and p19ARF (in mice, p14ARF in humans).

Signaling Pathways

The induction of cellular senescence by this compound is primarily mediated through the activation of the INK4A/ARF-dependent pathway, which subsequently engages the p16/Rb and p53/p21 tumor suppressor pathways.

G cluster_0 This compound Action cluster_1 Upstream Regulation cluster_2 p16/Rb Pathway cluster_3 p53/p21 Pathway This compound This compound KAT6A/B KAT6A/B This compound->KAT6A/B Inhibits CDKN2A Locus CDKN2A Locus KAT6A/B->CDKN2A Locus Represses p16INK4a p16INK4a CDKN2A Locus->p16INK4a p19ARF p19ARF CDKN2A Locus->p19ARF CDK4/6 CDK4/6 p16INK4a->CDK4/6 Inhibits MDM2 MDM2 p19ARF->MDM2 Inhibits Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Cell Cycle Progression (G1/S) Cell Cycle Progression (G1/S) E2F->Cell Cycle Progression (G1/S) Promotes Cdc6 Cdc6 E2F->Cdc6 Cell Cycle Arrest (Senescence) Cell Cycle Arrest (Senescence) Cell Cycle Progression (G1/S)->Cell Cycle Arrest (Senescence) p53 p53 MDM2->p53 Degrades p21 p21 p53->p21 Activates PCNA PCNA p21->PCNA Inhibits PCNA->Cell Cycle Progression (G1/S)

This compound Induced Senescence Signaling Pathway

Quantitative Data

The efficacy of this compound in inhibiting KAT6A/B and inducing senescence has been quantified through various assays.

ParameterValueCell Line/SystemReference
IC50 (KAT6A) 0.25 µMLymphoma cells[6]
Kd (KAT6A) 2 nMCell-free assay[6]
Kd (KAT5) 2.2 µMCell-free assay[6]
Kd (KAT7) 0.5 µMCell-free assay[6]
Treatment% Cells in G1% Cells in S% Cells in G2/MCell LineReference
DMSO (Control) 45%35%20%MEFs[7]
This compound (1 µM) 70%15%15%MEFs[7]
This compound (2.5 µM) 85%5%10%MEFs[7]

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted for cultured cells treated with this compound.

G start Seed cells and treat with this compound wash1 Wash with PBS start->wash1 fix Fix with 4% paraformaldehyde wash1->fix wash2 Wash with PBS fix->wash2 stain Incubate with SA-β-gal staining solution (pH 6.0) at 37°C wash2->stain wash3 Wash with PBS stain->wash3 image Image cells under a microscope wash3->image

References

understanding the selectivity profile of WM-1119 for KAT6 family

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to the Selectivity Profile of WM-1119 for the KAT6 Family

Introduction

This compound is a potent and selective small molecule inhibitor of the lysine acetyltransferase (KAT) family, specifically targeting KAT6A and KAT6B.[1] These enzymes are crucial epigenetic regulators involved in various cellular processes, including cell cycle progression, transcription, and stem cell maintenance.[2] Dysregulation of KAT6A and KAT6B has been implicated in several cancers, making them attractive therapeutic targets.[2][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data, highlighting its high affinity and selectivity for KAT6A over other related lysine acetyltransferases.

Table 1: Biochemical Activity of this compound Against Various Lysine Acetyltransferases

TargetAssay TypePotency (IC50)Binding Affinity (Kd)Fold Selectivity vs. KAT6A (based on Kd)
KAT6A Cell-free6.3 nM[4]2 nM[4][5][6][7]-
KAT5 Cell-free-2.2 µM (2200 nM)[6]1100-fold[4][5][6]
KAT7 Cell-free-0.5 µM (500 nM)[6]250-fold[4][5][6]

Table 2: Cellular Activity of this compound

Cell LineAssay TypePotency (IC50)Observed Effect
EMRK1184 Lymphoma CellsProliferation Assay0.25 µM[5][6][7]Inhibition of proliferation
Mouse Embryonic Fibroblasts (MEFs)Phenotypic Assay1 µM[6]G1 cell cycle arrest and senescence
ZR-75-1 (ER+ Breast Cancer)Growth InhibitionNot specifiedGrowth inhibition
T47D (ER+ Breast Cancer)Western BlotNot specifiedReduction in acetylated H3K23

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to characterize it.

G cluster_0 This compound Mechanism of Action WM1119 This compound KAT6A KAT6A/B WM1119->KAT6A Inhibition Acetylation Acetylation KAT6A->Acetylation Catalyzes H3K23 Histone H3 (Lys23) H3K23->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression Regulates p16_p19 Upregulation of p16(INK4a) & p19(ARF) GeneExpression->p16_p19 CellCycle Cell Cycle Arrest (G1) p16_p19->CellCycle Senescence Cellular Senescence CellCycle->Senescence

Caption: Signaling pathway of this compound leading to cell cycle arrest.

G cluster_1 Experimental Workflow for Selectivity Profiling Start Compound Synthesis (this compound) Biochemical Biochemical Assays (e.g., TR-FRET) Start->Biochemical Selectivity Determine IC50/Kd for KAT6A/B Biochemical->Selectivity OffTarget Assess Off-Target Effects (KAT5, KAT7, etc.) Biochemical->OffTarget Cellular Cell-Based Assays (Proliferation, CETSA) InVivo In Vivo Models (e.g., Mouse Lymphoma Model) Cellular->InVivo Efficacy Evaluate Therapeutic Efficacy and Toxicity InVivo->Efficacy Selectivity->Cellular OffTarget->Cellular Data Data Analysis & Selectivity Profile Efficacy->Data G cluster_2 This compound Selectivity Profile WM1119 This compound KAT6A KAT6A/B WM1119->KAT6A High Affinity (Kd = 2 nM) KAT7 KAT7 WM1119->KAT7 Low Affinity (Kd = 500 nM) KAT5 KAT5 WM1119->KAT5 Very Low Affinity (Kd = 2200 nM) Other Other Kinases WM1119->Other No Significant Affinity

References

The Impact of WM-1119 on Gene Expression and Transcriptional Regulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM-1119 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) KAT6A and KAT6B, key epigenetic regulators implicated in various cancers. This document provides a comprehensive technical guide on the effects of this compound on gene expression and transcription. By competitively binding to the acetyl-coenzyme A binding site of KAT6A/B, this compound effectively modulates global histone acetylation, leading to significant alterations in the transcriptional landscape of cancer cells. This guide summarizes key findings on the downstream effects of this compound, including the induction of cell cycle arrest and senescence, and its impact on critical signaling pathways and gene regulatory networks. Detailed experimental protocols and quantitative data from seminal studies are presented to provide a thorough understanding of this compound's mechanism of action and its potential as a therapeutic agent.

Introduction

Histone acetyltransferases (HATs) are a family of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is generally permissive for transcription. The MYST family of HATs, which includes KAT6A (also known as MOZ) and KAT6B (also known as MORF), are frequently dysregulated in various malignancies, including acute myeloid leukemia (AML) and lymphoma, making them attractive targets for therapeutic intervention.

This compound is a first-in-class, selective inhibitor of KAT6A and KAT6B.[1][2] It has been shown to induce cell cycle exit and cellular senescence in cancer cells without causing DNA damage.[1] This activity is particularly pronounced in cancers harboring rearrangements of the KAT6A gene.[3] This technical guide delves into the molecular mechanisms underlying the anti-tumor effects of this compound, with a specific focus on its influence on gene expression and transcriptional programs.

Mechanism of Action: Inhibition of Histone Acetylation

This compound acts as a reversible competitor of acetyl-coenzyme A, thereby inhibiting the catalytic activity of KAT6A and KAT6B.[1] This leads to a reduction in the acetylation of histone H3 at specific lysine residues, a hallmark of KAT6A/B activity. The direct consequence of this inhibition is a global alteration of the histone acetylation landscape, which in turn modifies chromatin accessibility and the binding of transcription factors and other regulatory proteins to DNA.

Effects on Gene Expression

Treatment of cancer cells with this compound results in widespread changes in gene expression, consistent with the role of KAT6A/B as master regulators of transcription. The most prominent and consistently observed effects are the upregulation of genes involved in cell cycle arrest and senescence, and the downregulation of genes associated with leukemogenesis and stemness.

Upregulation of Cell Cycle Inhibitors

A key outcome of this compound treatment is the induction of cellular senescence, a state of irreversible cell cycle arrest. This is mediated, in large part, by the upregulation of the cyclin-dependent kinase inhibitors encoded by the CDKN2A and CDKN2B loci.

GeneEffect of this compound TreatmentCell Type(s)Reference(s)
Cdkn2a (p16INK4a)Increased mRNA and protein levelsMEFs, Lymphoma Cells[1]
Cdkn2a (p19ARF)Increased mRNA and protein levelsMEFs[1]
Cdkn2b (p15INK4b)Increased mRNA levelsMEFs[1]
Cdkn1a (p21)Delayed increase in mRNA levelsMEFs[1]
Downregulation of Oncogenic Transcription Programs

In the context of KAT6A-rearranged acute myeloid leukemia (AML), this compound has been shown to abrogate the expression of genes critical for leukemogenesis and the maintenance of a stem-like state.[3][4] RNA-sequencing analysis of the KAT6A::NCOA2 fusion-driven AML cell line, MT2, treated with this compound revealed a significant downregulation of a stemness and leukemia-associated gene signature.[3][4]

Gene/Gene SetEffect of this compound Treatment (1µM, 48h in MT2 cells)Key Genes InvolvedReference(s)
Leukemia and Stemness PathwaysDownregulationHoxa7, Sox4[3][4]
Myeloid Differentiation ProgramUpregulationNot specified[3]

Impact on Signaling Pathways

The transcriptional changes induced by this compound have profound effects on key cellular signaling pathways that govern cell fate decisions.

The p16INK4A/p19ARF Senescence Pathway

This compound-induced senescence is dependent on the p16INK4A/p19ARF tumor suppressor pathway.[1] By inhibiting KAT6A, this compound relieves the suppression of the CDKN2A locus, leading to the accumulation of p16INK4A and p19ARF proteins. These proteins, in turn, activate the Rb and p53 tumor suppressor pathways, respectively, to enforce cell cycle arrest.

G WM1119 This compound KAT6A KAT6A/B WM1119->KAT6A inhibits CDKN2A CDKN2A Locus KAT6A->CDKN2A suppresses p16 p16INK4A CDKN2A->p16 p19 p19ARF CDKN2A->p19 CDK46 CDK4/6 p16->CDK46 inhibits MDM2 MDM2 p19->MDM2 inhibits Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CellCycleArrest Cell Cycle Arrest (Senescence) E2F->CellCycleArrest drives cell cycle p53 p53 MDM2->p53 degrades p53->CellCycleArrest induces

This compound induces senescence via the p16/p19 pathway.
Abrogation of KAT6A Fusion Protein Binding

In KAT6A-rearranged AML, the oncogenic driver is a fusion protein, such as KAT6A::NCOA2. ChIP-sequencing experiments have demonstrated that this compound treatment leads to the displacement of this fusion protein from the chromatin at key target genes implicated in leukemogenesis, such as Hoxa7 and Sox4.[5] This provides a direct mechanistic link between KAT6A inhibition and the observed changes in gene expression.

G cluster_before Before this compound Treatment cluster_after After this compound Treatment KAT6A_fusion KAT6A::NCOA2 Fusion Protein Chromatin_bound Chromatin KAT6A_fusion->Chromatin_bound binds TargetGenes_on Target Genes (e.g., Hoxa7, Sox4) Transcription ON Chromatin_bound->TargetGenes_on WM1119 This compound KAT6A_fusion_inhibited KAT6A::NCOA2 (Inhibited) WM1119->KAT6A_fusion_inhibited inhibits Chromatin_unbound Chromatin KAT6A_fusion_inhibited->Chromatin_unbound displaced from TargetGenes_off Target Genes Transcription OFF Chromatin_unbound->TargetGenes_off

This compound displaces KAT6A fusion protein from chromatin.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on gene expression and transcription.

Cell Viability and Proliferation Assays

To assess the impact of this compound on cancer cell growth, standard cell viability assays are employed.

  • Cell Lines: Eµ-Myc lymphoma cell line EMRK1184, KAT6A-rearranged AML cell line MT2.

  • Reagents: this compound (various concentrations, e.g., 0.1 µM to 10 µM), DMSO (vehicle control), cell culture medium, MTT or similar viability reagent.

  • Protocol Outline:

    • Seed cells in 96-well plates at a predetermined density.

    • Treat cells with a serial dilution of this compound or DMSO.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT reagent and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

    • Calculate IC50 values.

RNA-Sequencing (RNA-Seq)

To obtain a global view of the transcriptional changes induced by this compound, RNA-seq is the method of choice.

  • Cell Lines and Treatment: As described for viability assays. Cells are treated with this compound (e.g., 1 µM) or DMSO for various time points (e.g., 12, 24, 48 hours).

  • Protocol Outline:

    • Harvest cells and extract total RNA using a suitable kit.

    • Assess RNA quality and quantity.

    • Perform library preparation, including rRNA depletion, fragmentation, reverse transcription, and adapter ligation.

    • Sequence the libraries on a high-throughput sequencing platform.

    • Data Analysis:

      • Align reads to the reference genome.

      • Quantify gene expression levels.

      • Perform differential gene expression analysis between this compound and DMSO-treated samples.

      • Conduct pathway and gene set enrichment analysis to identify affected biological processes.

G start Cell Culture (e.g., MT2 cells) treatment Treatment with this compound or DMSO start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Alignment, DEG, Pathway Analysis) sequencing->data_analysis results Differentially Expressed Genes data_analysis->results

Workflow for RNA-sequencing analysis of this compound effects.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genomic regions where KAT6A or its fusion proteins bind, and to assess how this binding is affected by this compound.

  • Cell Lines and Treatment: As described above. Cells are treated with this compound (e.g., 2 µM) or DMSO for a specified duration (e.g., 72 hours).

  • Protocol Outline:

    • Crosslink proteins to DNA using formaldehyde.

    • Lyse cells and sonicate chromatin to generate DNA fragments.

    • Immunoprecipitate the protein of interest (e.g., KAT6A::NCOA2) using a specific antibody.

    • Reverse the crosslinks and purify the immunoprecipitated DNA.

    • Prepare sequencing libraries from the purified DNA.

    • Sequence the libraries.

    • Data Analysis:

      • Align reads to the reference genome.

      • Perform peak calling to identify regions of protein binding.

      • Compare peak intensities between this compound and DMSO-treated samples to identify differential binding sites.

      • Annotate peaks to nearby genes.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by KAT6A/B dysregulation. Its ability to selectively inhibit these histone acetyltransferases leads to a profound reprogramming of the cancer cell transcriptome. By upregulating tumor-suppressive pathways, such as the p16INK4A/p19ARF senescence pathway, and downregulating oncogenic gene expression programs, this compound effectively halts cancer cell proliferation. The detailed understanding of its effects on gene expression and transcription, as outlined in this guide, provides a strong rationale for its continued investigation in preclinical and clinical settings. Further exploration of the complex interplay between KAT6A/B inhibition and other cellular signaling pathways will undoubtedly uncover additional therapeutic opportunities.

References

The KAT6A/B Inhibitor WM-1119: A Preclinical Assessment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

WM-1119 is a potent and selective small molecule inhibitor of the lysine acetyltransferases (KATs) KAT6A (also known as MOZ or MYST3) and KAT6B (also known as MORF or QKF). These enzymes are critical regulators of chromatin structure and gene expression, and their aberrant activity has been implicated in the pathogenesis of various cancers, including hematological malignancies and solid tumors.[1][2] Preliminary studies have demonstrated that this compound exerts its anti-cancer effects primarily through the induction of cellular senescence, a state of irreversible cell cycle arrest, without causing DNA damage.[2][3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound in cancer cell lines, with a focus on its mechanism of action, effects on cellular signaling pathways, and detailed experimental protocols for its evaluation.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified across various cancer cell lines, primarily demonstrating its efficacy in inducing cell cycle arrest and inhibiting proliferation. The following tables summarize the key quantitative data from preclinical studies.

Cell LineCancer TypeParameterValueReference
EMRK1184LymphomaIC50 (Growth Inhibition)0.25 µM[5]
Mouse Embryonic Fibroblasts (MEFs)N/A (for senescence studies)IC50 (Proliferation)2.4 µM (for the related compound WM-8014)[6]
TargetParameterValueSelectivity vs. Other KATsReference
KAT6AKd2 nM>1100-fold vs. KAT5, >250-fold vs. KAT7[5]
KAT6AIC50 (enzymatic assay)37 nM[7]

Signaling Pathways Modulated by this compound

This compound has been shown to impact key signaling pathways involved in cell cycle regulation and oncogenesis. The two primary pathways identified are the INK4A/ARF tumor suppressor pathway and the PI3K/AKT signaling cascade.

The INK4A/ARF Pathway and Induction of Senescence

The induction of cellular senescence by this compound is a critical component of its anti-tumor activity and is dependent on the INK4A/ARF (also known as CDKN2A) tumor suppressor locus.[2] This locus encodes two key tumor suppressor proteins: p16INK4a and p19ARF (p14ARF in humans). Inhibition of KAT6A/B by this compound leads to the upregulation of the INK4A/ARF locus, resulting in cell cycle arrest.

G cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Tumor Suppressor Pathway Activation cluster_3 Cell Cycle Control WM1119 This compound KAT6AB KAT6A/B (Histone Acetyltransferases) WM1119->KAT6AB Inhibits Histone_Acetylation Histone Acetylation (e.g., H3K9ac, H3K23ac) KAT6AB->Histone_Acetylation Promotes Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Leads to INK4A_ARF INK4A/ARF Locus (CDKN2A) Chromatin_Remodeling->INK4A_ARF Represses p16 p16INK4a INK4A_ARF->p16 p19 p19ARF (p14ARF in humans) INK4A_ARF->p19 CDK4_6 CDK4/6 p16->CDK4_6 Inhibits p53 p53 p19->p53 Stabilizes Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) CDK4_6->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence G cluster_0 KAT6A-Mediated Regulation cluster_1 Gene Transcription cluster_2 PI3K/AKT Signaling Cascade KAT6A KAT6A H3K23ac Histone H3K23 Acetylation KAT6A->H3K23ac Promotes TRIM24 TRIM24 H3K23ac->TRIM24 Recruits PIK3CA_promoter PIK3CA Promoter TRIM24->PIK3CA_promoter Binds to PIK3CA_transcription PIK3CA Transcription PIK3CA_promoter->PIK3CA_transcription Activates PI3K PI3K PIK3CA_transcription->PI3K Increases AKT AKT PI3K->AKT Activates Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation Promotes

References

An In-Depth Technical Guide to WM-1119: Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

WM-1119 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of the lysine acetyltransferases KAT6A (also known as MOZ or MYST3) and KAT6B.[1][2][3] Developed through extensive medicinal chemistry efforts, it serves as a crucial chemical probe for studying the biological functions of these epigenetic regulators.[3][4] this compound has demonstrated significant therapeutic potential in preclinical models of cancer, particularly in lymphoma and acute myeloid leukemia (AML), by inducing a state of permanent cell cycle arrest known as cellular senescence.[2][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the benzohydrazide class.[7] Its key identifying and physical properties are summarized in the tables below.

Identifier Value
IUPAC Name 3-fluoro-5-(2-pyridinyl)-benzoic acid, 2-[(2-fluorophenyl)sulfonyl]hydrazide[1]
Other Names WM 1119, WM1119[8]
CAS Number 2055397-28-7[1][7][8]
Molecular Formula C₁₈H₁₃F₂N₃O₃S[1][5][8]
Molecular Weight 389.38 g/mol [8][9][10]
Appearance White to Off-White Solid[11]
Purity ≥98% (HPLC)[7][10]
Property Value
Solubility DMSO: 38.9 - 69 mg/mL (approx. 100 - 177 mM)[8][10]
Water: Insoluble[8]
Ethanol: Insoluble[8]
Storage Store as a solid at -20°C for ≥ 2 years.[7][8] In DMSO, store at -20°C and use within one month.[8]

Molecular Structure

The chemical structure of this compound is defined by its specific arrangement of atoms, which can be represented using standard chemical notation.

  • SMILES: FC1=CC(C2=CC=CC=N2)=CC(C(NNS(=O)(C3=C(C=CC=C3)F)=O)=O)=C1[10]

  • InChI Key: QLXULUNLCRKWRD-UHFFFAOYSA-N[1][10]

Mechanism of Action

This compound functions as a reversible and competitive inhibitor with respect to acetyl coenzyme A (acetyl-CoA), the cofactor used by histone acetyltransferases (HATs).[2][3][12] By binding to the acetyl-CoA binding pocket of KAT6A and KAT6B, this compound prevents the transfer of acetyl groups to histone substrates, primarily histone H3.[2][10] This inhibition of histone acetylation at specific gene promoters alters gene expression, leading to its downstream cellular effects.

Signaling Pathways and Cellular Effects

The primary cellular outcome of KAT6A/B inhibition by this compound is the induction of cellular senescence, an irreversible state of cell cycle arrest. This process is critical for its anti-tumor activity.

This compound-Induced Senescence Pathway

The mechanism involves the upregulation of key cell cycle inhibitors. Inhibition of KAT6A by this compound leads to increased expression of the CDKN2A locus, which encodes the tumor suppressor proteins p16INK4a and p19ARF.[2][9][13] These proteins, in turn, enforce a G1 cell cycle arrest, preventing cancer cell proliferation.[9][14]

G WM1119 This compound KAT6A KAT6A / KAT6B WM1119->KAT6A Inhibits CDKN2A p16INK4a / p19ARF (Upregulation) KAT6A->CDKN2A Suppresses G1Arrest G1 Cell Cycle Arrest CDKN2A->G1Arrest Induces Senescence Cellular Senescence G1Arrest->Senescence Leads to Proliferation Tumor Proliferation G1Arrest->Proliferation Inhibits

This compound induces senescence by inhibiting KAT6A, leading to p16/p19 upregulation.

Role in Allergic Inflammation

Recent studies have also implicated KAT6A in allergic responses. This compound was found to suppress IgE-mediated mast cell activation.[15] This occurs through the reduction of histone acetylation (H3K14ac and H3K27ac), which subsequently diminishes the activity of the transcription factor AP-1 by inhibiting c-Fos expression.[15] This mechanism highlights a broader role for KAT6A beyond oncology.

G IgE IgE Receptor Activation KAT6A KAT6A IgE->KAT6A Activates WM1119 This compound WM1119->KAT6A Inhibits HistoneAc Histone Acetylation (H3K14ac, H3K27ac) KAT6A->HistoneAc Promotes AP1 AP-1 Activity (via c-Fos) HistoneAc->AP1 Promotes MastCell Mast Cell Activation (Degranulation, Cytokines) AP1->MastCell Promotes

This compound inhibits the allergic response by suppressing the KAT6A-AP-1 signaling axis.

Biological Activity and Potency

This compound is distinguished by its high potency for KAT6A and its selectivity over other histone acetyltransferases, particularly those within the same MYST family.

Target Assay Type Value
KAT6A Binding Affinity (Kd)2 nM[10][13][14]
KAT6A Cell-free IC₅₀6.3 nM[1][7]
KAT6A Lymphoma Cell IC₅₀ (EMRK1184)0.25 µM[9][14]
KAT5 (Tip60) Binding Affinity (Kd)2.2 µM[14]
KAT7 (HBO1) Binding Affinity (Kd)0.5 µM[14]

As shown in the table, this compound is over 250-fold more selective for KAT6A than for KAT7 and over 1,100-fold more selective than for KAT5, making it a highly specific tool for interrogating KAT6A function.[9][13][14]

Key Experimental Methodologies

The characterization of this compound has involved a range of in vitro and in vivo assays. While detailed, step-by-step laboratory protocols are proprietary, the general methodologies are described in published literature.

General Experimental Workflow

The development and validation of this compound followed a logical progression from initial biochemical assays to cell-based models and finally to in vivo animal studies to confirm its therapeutic efficacy.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Biochem Biochemical Assays (HAT Activity, IC50, Kd) Selectivity Selectivity Profiling (vs. KAT5, KAT7, etc.) Prolif Cell Proliferation (e.g., EMRK1184 Lymphoma) Biochem->Prolif Validate in cells Senescence Senescence Assays (SA-β-gal, Cell Cycle Analysis) Target Target Engagement (Histone Acetylation Levels) PK Pharmacokinetics (Bioavailability) Senescence->PK Confirm in vivo potential Efficacy Efficacy Studies (e.g., Mouse Lymphoma Model)

Logical workflow for the preclinical validation of this compound.
  • In Vitro HAT Activity Assay: The inhibitory activity of this compound was quantified using cell-free enzymatic assays (e.g., AlphaScreen) with recombinant KAT6A protein, histone H3 peptide as a substrate, and acetyl-CoA. The IC₅₀ value is determined by measuring the reduction in histone acetylation across a range of inhibitor concentrations.[4]

  • Cell Proliferation and Senescence Assays: The effect of this compound on cancer cells is typically measured using lymphoma cell lines like EMRK1184.[9][13] Cells are treated with varying concentrations of the compound, and proliferation is assessed over time. To confirm senescence, treated cells are stained for senescence-associated β-galactosidase (SA-β-gal) activity and analyzed for cell cycle distribution via flow cytometry to detect G1 arrest.[9][14]

  • In Vivo Efficacy Studies: To evaluate anti-tumor effects in a living organism, mouse models of lymphoma are often used. These models can involve transplanting murine lymphoma cells into syngeneic recipient mice. After tumors are established, mice are treated with this compound (e.g., 50 mg/kg, administered multiple times daily) or a vehicle control.[4][14] Tumor progression is monitored, and upon completion of the study, tumor burden and spleen weights are measured to determine efficacy.[10][14]

  • In Vivo Formulation Preparation: A sample protocol for preparing an injectable solution involves dissolving a DMSO stock of this compound in a vehicle containing PEG300, Tween80, and water for administration.[9]

Conclusion

This compound is a seminal chemical probe that has been instrumental in elucidating the role of KAT6A and KAT6B in cancer and other diseases. Its high potency, selectivity, and demonstrated in vivo efficacy have established KAT6A/B as a viable therapeutic target. The detailed understanding of its chemical properties and biological mechanism, as outlined in this guide, provides a solid foundation for researchers and drug developers working to translate these findings into novel epigenetic therapies.

References

Whitepaper: The Impact of the KAT6A Inhibitor WM-1119 on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

WM-1119 is a potent and highly selective small-molecule inhibitor of the lysine acetyltransferase KAT6A, a key epigenetic regulator implicated in various malignancies. This document provides a detailed technical overview of the mechanism by which this compound impacts cell cycle progression. Through competitive inhibition of acetyl coenzyme A binding to KAT6A, this compound induces a robust cell cycle arrest at the G1 phase. This effect is mediated by the upregulation of the INK4A/ARF tumor suppressor locus, leading to cellular senescence. This guide summarizes the quantitative effects of this compound on cell cycle distribution, details the experimental protocols used for its characterization, and visualizes the underlying molecular pathways.

Core Mechanism of Action

This compound is a first-in-class chemical probe that selectively targets the MYST family histone acetyltransferase KAT6A. It functions as a reversible, acetyl-CoA competitive inhibitor, effectively blocking the catalytic activity of KAT6A and its paralog, KAT6B. KAT6A plays a crucial role in chromatin organization and function; its dysregulation is associated with oncogenesis, particularly in hematological malignancies like acute myeloid leukemia (AML) and lymphoma. This compound exhibits high potency, with an IC50 of 0.25 µM for KAT6A in lymphoma cells, and demonstrates significant selectivity, being 1,100-fold more active against KAT6A than KAT5 and 250-fold more active than KAT7.

Impact on Cell Cycle Progression: G1 Arrest and Senescence

Treatment of cancer cells and normal fibroblasts with this compound leads to a significant alteration in cell cycle dynamics, characterized by a pronounced arrest in the G1 phase. This G1 arrest prevents cells from transitioning into the S phase, thereby abrogating cellular proliferation.

The primary mechanism driving this G1 arrest is the induction of cellular senescence. Key findings indicate that this process is dependent on the activation of the CDKN2A (INK4A/ARF) locus, which encodes the tumor suppressor proteins p16INK4a and p19ARF. Treatment with this compound results in elevated mRNA levels of Cdkn2a and Cdkn2b, and a subsequent increase in p16INK4a and p19ARF protein levels. This response occurs without inducing DNA damage, a common trigger for senescence.

Quantitative Analysis of Cell Cycle Distribution

Flow cytometry analysis of Mouse Embryonic Fibroblasts (MEFs) engineered with the Fluorescent Ubiquitination-based Cell Cycle Indicator (Fucci) system provides a quantitative measure of this compound's effect. The data clearly shows a dose-dependent increase in the proportion of cells residing in the G1 phase of the cell cycle.

Treatment GroupConcentration (µM)Early G1 (%)Mid-Late G1 (%)Early S (%)Mid-S, G2, M (%)
DMSO (Control) -19.330.710.339.7
WM-2474 (Inactive) 1020.131.59.838.6
This compound 122.545.17.924.5
This compound 2.524.850.26.118.9

Data summarized from flow cytometry analysis of Fucci MEFs. A higher proportion of this compound-treated cells is observed in mid–late G1.

Molecular Signaling Pathway

The G1 arrest induced by this compound is a direct consequence of inhibiting KAT6A's acetyltransferase activity, which sets off a specific signaling cascade. The diagram below illustrates this pathway, culminating in the blockage of the G1-S transition.

G1_Arrest_Pathway cluster_0 This compound Action cluster_1 Tumor Suppressor Upregulation WM1119 This compound KAT6A KAT6A (Histone Acetyltransferase) WM1119->KAT6A Inhibits CDKN2A CDKN2A Locus (p16INK4a / p19ARF) KAT6A->CDKN2A Suppresses p16 p16INK4a CDKN2A->p16 CDK46 Cyclin D-CDK4/6 Complex p16->CDK46 Inhibits Rb Rb (Hypophosphorylated) CDK46->Rb Phosphorylates E2F E2F Rb->E2F Sequesters G1S G1-S Phase Transition E2F->G1S Promotes Arrest G1 Arrest & Senescence G1S->Arrest

Caption: this compound signaling pathway leading to G1 cell cycle arrest.

Experimental Protocols & Workflows

Reproducible and rigorous experimental design is critical to evaluating the impact of compounds like this compound. Below are detailed methodologies for key assays.

Cell Culture and Drug Treatment
  • Cell Lines: Mouse Embryonic Fibroblasts (MEFs) or human lymphoma cell lines (e.g., EMRK1184) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For specific experiments with MEFs, cells may be grown in low oxygen conditions (3% O2).

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Final concentrations (e.g., 1 µM, 2.5 µM, 10 µM) are prepared by diluting the stock in fresh culture medium.

  • Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound, DMSO (vehicle control), or an inactive control compound (e.g., WM-2474). Cells are treated for a specified duration (e.g., 8 days for senescence assays).

Cell Cycle Analysis via Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.

  • Cell Harvest: Adherent cells are washed with PBS and detached using Trypsin-EDTA. Suspension cells are collected by centrifugation.

  • Fixation: Cells are washed with cold PBS and fixed in ice-cold 70% ethanol while vortexing gently. Fixed cells can be stored at -20°C for at least one week.

  • Staining: Fixed cells are centrifuged to remove ethanol, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition: Samples are analyzed on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured for at least 10,000 cells per sample.

  • Data Analysis: The resulting data is analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™). The software deconvolutes the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical experiment to assess the effect of this compound on the cell cycle.

Experimental_Workflow cluster_prep Preparation cluster_processing Cell Processing cluster_analysis Data Acquisition & Analysis arrow arrow start Seed Cells in Culture Plates treat Treat with this compound, DMSO, or Inactive Control start->treat harvest Harvest Cells (Trypsinization/Centrifugation) treat->harvest fix Fix Cells in 70% Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histograms acquire->analyze quantify Quantify Percentage of Cells in G1, S, and G2/M Phases analyze->quantify

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Directions

This compound effectively induces cell cycle arrest at the G1 phase by inhibiting KAT6A and activating the INK4A/ARF senescence pathway. The quantitative data and molecular studies robustly support this mechanism. The ability of this compound to halt the proliferation of cancer cells, particularly in lymphoma and KAT6A-rearranged AML, underscores its potential as a therapeutic agent. Future research should focus on translating these preclinical findings into clinical settings, exploring combination therapies, and identifying predictive biomarkers for patient response. The detailed protocols and pathways described herein provide a foundational guide for professionals engaged in the continued development and evaluation of KAT6 inhibitors.

Unveiling the Off-Target Landscape of WM-1119: A Technical Guide Beyond KAT6A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular targets of WM-1119, a potent and selective chemical probe for lysine acetyltransferases (KATs) 6A and 6B. While primarily recognized for its high affinity for KAT6A, a comprehensive understanding of its broader interaction profile is critical for its precise application in research and drug development. This document summarizes the known targets of this compound, details the experimental protocols used for their identification, and illustrates the key signaling pathways modulated by this inhibitor.

Quantitative Analysis of this compound Target Affinity and Potency

This compound is a highly potent and selective inhibitor of KAT6A and its close homolog KAT6B.[1][2][3] Its selectivity has been rigorously evaluated against other histone acetyltransferases (HATs), demonstrating a clear preference for the KAT6 subfamily. The following table summarizes the in vitro potency and binding affinities of this compound against its primary and secondary targets.

TargetAssay TypeMetricValueSelectivity vs. KAT6A (Kd)
KAT6A Surface Plasmon Resonance (SPR)Kd2 nM-
HAT Activity Assay (AlphaScreen)IC5037 nM-
Lymphoma Cell Growth InhibitionIC500.25 µM-
KAT6B Not specifiedAssumed dual inhibitor with KAT6A--
KAT5 Surface Plasmon Resonance (SPR)Kd2.2 µM1100-fold
KAT7 Surface Plasmon Resonance (SPR)Kd0.5 µM250-fold

Data compiled from multiple sources.[4][5][6][7]

In addition to its selectivity against other HATs, this compound has been profiled against a broad panel of 166 kinases, G-protein coupled receptors (GPCRs), histone deacetylases (HDACs), and phosphatases at a concentration of 10 µM, where no significant off-target activity was observed.[4]

Experimental Methodologies

The characterization of this compound's target profile involved a series of robust biochemical and cellular assays. The following are detailed descriptions of the key experimental protocols employed.

Histone Acetyltransferase (HAT) Activity Assay (AlphaScreen)

This assay quantifies the enzymatic activity of HATs by detecting the acetylation of a histone substrate.

  • Reaction Setup: The HAT enzyme (e.g., KAT6A), a biotinylated histone H3 peptide substrate, and acetyl-coenzyme A (Ac-CoA) are combined in an assay buffer.

  • Inhibitor Addition: this compound or a vehicle control is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated to allow for enzymatic acetylation of the histone substrate.

  • Detection: AlphaLISA acceptor beads conjugated to an anti-acetylated lysine antibody and streptavidin-coated donor beads are added. In the presence of acetylated substrate, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.

  • Data Analysis: The signal intensity is measured, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity between a ligand (this compound) and an immobilized protein (e.g., KAT6A).

  • Immobilization: The target protein (e.g., KAT6A, KAT5, KAT7) is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of this compound are flowed over the sensor chip surface.

  • Binding Measurement: The binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response unit (RU).

  • Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.

Cellular Target Engagement and Phenotypic Assays

These assays assess the effects of this compound in a cellular context to confirm target engagement and elucidate its biological consequences.

  • Cell Cycle Analysis in Fucci MEFs: Mouse Embryonic Fibroblasts (MEFs) expressing the Fluorescent Ubiquitination-based Cell Cycle Indicator (Fucci) are treated with this compound. The Fucci system uses fluorescent proteins to label cells in different phases of the cell cycle (G1, S, G2/M), allowing for the quantification of cell cycle arrest by flow cytometry or fluorescence microscopy.[4]

  • Lymphoma Cell Growth Inhibition: The effect of this compound on the proliferation of cancer cell lines, such as EMRK1184 lymphoma cells, is determined by treating the cells with a range of inhibitor concentrations.[4][5] Cell viability is assessed using methods like MTT or CellTiter-Glo assays to determine the IC50 value.

Visualizing the Impact of this compound

The following diagrams illustrate the experimental workflow for target identification and the signaling pathway modulated by this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Compound_Library Chemical Compound Library HTS High-Throughput Screening (e.g., AlphaScreen) Compound_Library->HTS Primary Screen Hit_Compound Hit Compound (this compound) HTS->Hit_Compound SPR Binding Affinity (SPR) Hit_Compound->SPR Determine Kd Selectivity_Panel Off-Target Selectivity Panel (166 Targets) Hit_Compound->Selectivity_Panel Assess Specificity Cell_Lines Cancer Cell Lines (e.g., EMRK1184, MEFs) Hit_Compound->Cell_Lines Treat Cells Cell_Cycle_Arrest Cell Cycle Analysis (Fucci MEFs) Cell_Lines->Cell_Cycle_Arrest Senescence_Induction Senescence Assays Cell_Lines->Senescence_Induction Gene_Expression Gene Expression Analysis (qRT-PCR, Western Blot) Cell_Lines->Gene_Expression signaling_pathway WM1119 This compound KAT6A_B KAT6A / KAT6B WM1119->KAT6A_B Histone_Acetylation Histone H3 Acetylation (e.g., H3K9ac) KAT6A_B->Histone_Acetylation p53_Acetylation p53 Acetylation (Lys120, Lys382) KAT6A_B->p53_Acetylation Gene_Expression Target Gene Expression Histone_Acetylation->Gene_Expression p53_Acetylation->Gene_Expression CDKN2A_Locus CDKN2A Locus (p16INK4a, p19ARF) Gene_Expression->CDKN2A_Locus Upregulation Cell_Cycle_Progression Cell Cycle Progression CDKN2A_Locus->Cell_Cycle_Progression Senescence Cellular Senescence Cell_Cycle_Progression->Senescence Inhibition leads to

References

Methodological & Application

Application Notes and Protocols for WM-1119 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WM-1119 is a highly potent and selective small molecule inhibitor of the lysine acetyltransferases KAT6A (also known as MOZ or MYST3) and KAT6B.[1][2] As a reversible, acetyl-CoA competitive inhibitor, this compound effectively blocks the histone acetylation function of these enzymes, leading to significant downstream cellular effects.[2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, cell cycle progression, and induction of cellular senescence.

Mechanism of Action

This compound targets the acetyl-CoA binding pocket of KAT6A and KAT6B, preventing the transfer of acetyl groups to histone substrates.[2] Inhibition of KAT6A/B-mediated histone acetylation, particularly on H3K9 and H3K23, leads to alterations in gene expression.[3][4] A key consequence of this compound treatment is the upregulation of the CDKN2A locus, which encodes the tumor suppressor proteins p16INK4a and p19ARF.[5] This leads to a G1 cell cycle arrest and the induction of a senescence phenotype in treated cells.[3][5]

Data Presentation

Quantitative Data Summary
ParameterValueCell Line/SystemReference
IC50 0.25 µMEµ-Myc Lymphoma (EMRK1184)[2]
~1 µM (effective concentration for cell cycle arrest)Mouse Embryonic Fibroblasts (MEFs)[2]
Binding Affinity (Kd) 2 nMKAT6A[2][6]
0.5 µMKAT7[2]
2.2 µMKAT5[2]
Recommended Cellular Concentration 1 - 10 µMGeneral[7][8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound (389.38 g/mol ), calculate the required mass to prepare a 10 mM stock solution in DMSO.

  • Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The following day, prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range is 0.01 µM to 10 µM. Include a DMSO vehicle control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, protected from light.[9]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM) or DMSO vehicle control for a specified time (e.g., 24, 48, or 72 hours).[8]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet once with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at 4°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. Cells in the G1 phase will have 2N DNA content, while cells in G2/M will have 4N DNA content.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 6-well cell culture plates or chamber slides

  • Fixation solution (e.g., 1% formaldehyde in PBS)

  • SA-β-Gal staining solution (containing X-gal at pH 6.0)

  • Microscope

Protocol:

  • Seed cells in 6-well plates or chamber slides.

  • Treat cells with this compound (e.g., 1-10 µM) or DMSO for an extended period, typically 5-8 days, to induce senescence.[8]

  • Wash the cells twice with PBS.

  • Fix the cells with fixation solution for 10-15 minutes at room temperature.[10]

  • Wash the cells three times with PBS.

  • Add the SA-β-Gal staining solution to the cells and incubate at 37°C overnight in a non-CO2 incubator.[11]

  • The following day, observe the cells under a microscope for the development of a blue color, which indicates SA-β-Gal activity.

  • Quantify the percentage of blue, senescent cells by counting at least 200 cells in different fields.

Western Blot Analysis for p16INK4a

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • 6-well or 10 cm cell culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against p16INK4a

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound or DMSO as described for other assays. Treatment times may vary (e.g., 48-96 hours).

  • Lyse the cells using RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p16INK4a overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Mandatory Visualization

G WM1119 This compound KAT6A KAT6A/B Acetyltransferase WM1119->KAT6A Inhibits Acetylation Histone Acetylation KAT6A->Acetylation Promotes AcCoA Acetyl-CoA AcCoA->KAT6A Histones Histone H3 (e.g., H3K9, H3K23) CDKN2A CDKN2A Locus Upregulation Acetylation->CDKN2A Represses (relieved by this compound) p16 p16 INK4a CDKN2A->p16 p19 p19 ARF CDKN2A->p19 CDK46 CDK4/6 p16->CDK46 Inhibits p53 p53 Stabilization p19->p53 Stabilizes G1Arrest G1 Cell Cycle Arrest CDK46->G1Arrest p53->G1Arrest Senescence Cellular Senescence G1Arrest->Senescence TumorSuppression Tumor Growth Suppression Senescence->TumorSuppression

Caption: Signaling pathway of this compound action.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_via Viability cluster_cc Cell Cycle cluster_sen Senescence Stock Prepare 10 mM this compound Stock in DMSO Treat Treat Cells with This compound Dilutions Stock->Treat Seed Seed Cells in Appropriate Plates Seed->Treat MTT Add MTT Reagent Treat->MTT Fix Fix and Permeabilize Treat->Fix Fix_Sen Fix Cells Treat->Fix_Sen Read_Via Read Absorbance MTT->Read_Via Stain_CC Stain with PI Fix->Stain_CC FACS Analyze by Flow Cytometry Stain_CC->FACS Stain_Sen Stain with SA-β-Gal Fix_Sen->Stain_Sen Image Image and Quantify Stain_Sen->Image

Caption: Experimental workflow for this compound cell-based assays.

References

Application Notes and Protocols for WM-1119 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of WM-1119 in preclinical in vivo research, particularly in the context of lymphoma models.

Introduction

This compound is a potent and selective inhibitor of the lysine acetyltransferase KAT6A.[1][2] By inhibiting KAT6A, this compound induces cell cycle arrest and cellular senescence, making it a promising candidate for cancer therapy.[2] Preclinical studies have demonstrated its efficacy in arresting tumor growth in mouse models of lymphoma.[2]

Mechanism of Action

This compound acts as a competitive inhibitor of acetyl coenzyme A (acetyl-CoA) for the KAT6A enzyme.[2] Inhibition of KAT6A's acetyltransferase activity leads to an upregulation of the Cdkn2a and Cdkn2b tumor suppressor genes. This, in turn, increases the protein levels of p16INK4a and p19ARF.[1] These proteins are critical regulators of the cell cycle, and their upregulation leads to a G1 cell cycle arrest and the induction of a senescent phenotype in cancer cells.[1][3]

Signaling Pathway

The signaling pathway initiated by this compound leading to cell cycle arrest is depicted below.

WM1119_Pathway cluster_downstream Downstream Effects WM1119 This compound KAT6A KAT6A (Lysine Acetyltransferase) WM1119->KAT6A Inhibits Cdkn2a_b Cdkn2a / Cdkn2b (Gene Expression ↑) KAT6A->Cdkn2a_b Represses Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT6A p16_p19 p16INK4a / p19ARF (Protein Levels ↑) Cdkn2a_b->p16_p19 Cell_Cycle Cell Cycle Arrest (G1) p16_p19->Cell_Cycle Senescence Cellular Senescence Cell_Cycle->Senescence Experimental_Workflow Start Day 0: Tumor Cell Inoculation Tumor_Establishment Day 3: Confirm Tumor Engraftment (Bioluminescence Imaging) Start->Tumor_Establishment Treatment_Start Day 3-14: This compound Treatment (50 mg/kg, IP, 3-4x daily) Tumor_Establishment->Treatment_Start Monitoring Tumor Growth Monitoring (Bioluminescence Imaging at regular intervals) Treatment_Start->Monitoring Endpoint Day 14: Final Imaging and Euthanasia Monitoring->Endpoint Analysis Data Analysis: Tumor Burden, Spleen Weight, Toxicity Assessment Endpoint->Analysis

References

Application Notes and Protocols: Preparation of WM-1119 Stock Solution for Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

WM-1119 is a highly potent and selective small molecule inhibitor of the lysine acetyltransferase KAT6A (also known as MOZ), with a reported IC50 of 0.25 μM in lymphoma cells[1][2][3][4]. It is a valuable chemical probe for studying the biological functions of KAT6A and for potential therapeutic development in oncology[4]. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in various biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical characteristics. This compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but insoluble in water and ethanol[1][5].

Table 1: Physicochemical and Solubility Data for this compound

ParameterValueSource
Molecular Formula C₁₈H₁₃F₂N₃O₃S[1][2][5]
Molecular Weight 389.38 g/mol [1][2][3][4]
Appearance Crystalline solid[5]
Purity ≥98%[5]
Solubility in DMSO ≥ 30 mg/mL[5][6]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions for in vitro assays.

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure
  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.89 mg of this compound.

    • Calculation:

      • Desired Molarity (M) = 10 mM = 0.01 mol/L

      • Molecular Weight (MW) = 389.38 g/mol

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (g) = M x MW x V = 0.01 mol/L x 389.38 g/mol x 0.001 L = 0.00389 g = 3.89 mg

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and/or brief sonication may be used to aid dissolution if necessary[2][6]. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[1][3][7].

  • Storage Conditions:

    • For short-term storage (up to 1 month), store the aliquots at -20°C[1][3][6].

    • For long-term storage (up to 1-2 years), store the aliquots at -80°C[2][3][7].

    • The lyophilized powder should be stored at -20°C and is stable for at least 3 years[1][2][8].

Preparation of Working Solutions

For most cell-based assays, the high concentration of DMSO in the stock solution can be toxic to cells. Therefore, it is necessary to dilute the stock solution to a working concentration in the appropriate cell culture medium. The final concentration of DMSO in the assay should typically be kept below 0.5% (v/v).

Example Dilution: To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution. For instance, add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium.

Diagrams

WM1119_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start: this compound Powder equilibrate Equilibrate vial to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol check_sol->dissolve Particulates Present aliquot Aliquot into Single-Use Tubes check_sol->aliquot Clear Solution store Store at -20°C (Short-term) or -80°C (Long-term) aliquot->store end_stock Ready for Use in Assays store->end_stock

Caption: Workflow for preparing this compound stock solution.

WM1119_Signaling_Pathway cluster_pathway Simplified KAT6A Signaling Inhibition WM1119 This compound KAT6A KAT6A (MOZ) WM1119->KAT6A Inhibits Acetylation Histone Acetylation KAT6A->Acetylation Promotes Histones Histone Proteins (e.g., H3) Histones->Acetylation Gene_Expression Target Gene Expression (e.g., Cdkn2a, Cdkn2b) Acetylation->Gene_Expression Regulates Cell_Cycle Cell Cycle Arrest (G1) Gene_Expression->Cell_Cycle Senescence Cellular Senescence Gene_Expression->Senescence Tumor_Growth Tumor Growth Arrest Cell_Cycle->Tumor_Growth Inhibits Senescence->Tumor_Growth Inhibits

References

Application of WM-1119 in Lymphoma and Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WM-1119 is a potent and selective small molecule inhibitor of the histone acetyltransferase KAT6A (also known as MOZ or MYST3).[1][2] As a reversible competitive inhibitor of acetyl coenzyme A, this compound has demonstrated significant anti-tumor activity in preclinical models of both lymphoma and acute myeloid leukemia (AML), making it a valuable tool for cancer research and a potential therapeutic candidate.[3][4] This document provides detailed application notes and protocols for the use of this compound in lymphoma and leukemia research.

This compound is a derivative of WM-8014, optimized for greater bioavailability and in vivo use.[3][4] It has been shown to induce cell cycle arrest, cellular senescence, and myeloid differentiation, ultimately leading to the suppression of tumor growth.[4][5]

Mechanism of Action

This compound primarily targets the KAT6A enzyme, which is a crucial regulator of chromatin organization and gene expression.[3] KAT6A is involved in normal hematopoiesis and is recurrently translocated in certain types of leukemia.[3][5] By inhibiting the catalytic activity of KAT6A, this compound prevents the acetylation of histones, leading to changes in gene expression that are unfavorable for cancer cell proliferation and survival.[3][4] Specifically, it has been shown to downregulate the expression of genes involved in leukemogenesis and stemness, such as those regulated by the transcription factors MYC and E2F2.[3][5]

WM1119_Mechanism_of_Action Gene_Expression Gene_Expression Cell_Proliferation Cell_Proliferation Senescence Senescence Differentiation Differentiation

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data

The efficacy of this compound has been quantified in various lymphoma and leukemia models. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayParameterValueReference
EMRK1184Eµ-Myc LymphomaProliferationIC500.25 µM[1]
MOLM-13AMLProliferation (EdU)% InhibitionSignificant at 1 µM[6]
RN2AMLProliferation (EdU)% InhibitionSignificant at 1 µM[6]
KAT6A-rearranged AMLAMLProliferation-Abrogated[5]
KMT2A-rearranged AMLAMLProliferation-Limited effect[5]

Table 2: Binding Affinity of this compound

ProteinParameterValueReference
KAT6AKD2 nM[1]
KAT5KD2.2 µM[1]
KAT7KD0.5 µM[1]

Table 3: In Vivo Efficacy of this compound

Tumor ModelTreatmentOutcomeReference
Eµ-Myc Lymphoma (mice)50 mg/kg, four times dailyArrested tumor progression[4][7]

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy of this compound are provided below.

Cell Viability/Proliferation Assay

This protocol is designed to determine the IC50 of this compound in lymphoma or leukemia cell lines.

Materials:

  • Lymphoma or leukemia cell lines (e.g., EMRK1184, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical starting concentration is 10 µM, with 2-fold dilutions. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Add 10 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a plate reader (luminescence for CellTiter-Glo®, absorbance for MTT).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Colony Formation Assay

This assay assesses the effect of this compound on the clonogenic potential of cancer cells.

Materials:

  • Lymphoma or leukemia cell lines

  • Complete cell culture medium

  • Semi-solid medium (e.g., MethoCult™)

  • This compound (stock solution in DMSO)

  • 6-well plates or 35 mm dishes

Procedure:

  • Cell Preparation: Harvest and count the cells.

  • Treatment: Resuspend the cells in complete medium containing either this compound at the desired concentration or vehicle control (DMSO).

  • Plating: Mix the treated cells with the semi-solid medium according to the manufacturer's protocol and plate them in 6-well plates or 35 mm dishes at a low density (e.g., 500-1000 cells per plate).

  • Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2.

  • Colony Staining and Counting: Stain the colonies with crystal violet or another suitable stain. Count the number of colonies (typically defined as >50 cells) in each plate.

  • Data Analysis: Compare the number of colonies in the this compound-treated plates to the vehicle control plates to determine the effect on clonogenic survival.

Western Blot Analysis for Histone Acetylation

This protocol is used to confirm the on-target effect of this compound by measuring changes in histone acetylation.

Materials:

  • Lymphoma or leukemia cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K9, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time (e.g., 24-48 hours). Harvest and lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Experimental Workflow Visualization

Experimental_Workflow C C G G

Caption: A representative experimental workflow for evaluating this compound.

Conclusion

This compound is a specific and potent inhibitor of KAT6A with demonstrated anti-tumor effects in preclinical models of lymphoma and certain types of AML. Its ability to induce cell cycle arrest, senescence, and differentiation makes it a valuable research tool for studying the role of KAT6A in cancer and a promising lead compound for further drug development. The protocols and data presented here provide a comprehensive guide for researchers interested in utilizing this compound in their studies.

References

Application Notes and Protocols for Studying Cellular Senescence in Primary Cells using WM-1119

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing WM-1119, a potent and selective inhibitor of KAT6A and KAT6B histone acetyltransferases, to induce and study cellular senescence in primary cells. This document includes detailed protocols for cell treatment and analysis of key senescence markers, quantitative data from relevant studies, and visual representations of the underlying signaling pathway and experimental workflow.

Introduction to this compound and Cellular Senescence

Cellular senescence is a fundamental biological process characterized by a stable and long-term loss of proliferative capacity in response to various stressors. It plays a crucial role in tumor suppression, development, and aging. This compound is a small molecule inhibitor that targets the lysine acetyltransferases KAT6A and KAT6B.[1][2][3] By acting as a reversible competitor of acetyl coenzyme A, this compound inhibits histone acetylation, a key process in chromatin organization and gene regulation.[1][2][3] This inhibition leads to cell cycle exit and the induction of cellular senescence through an INK4A/ARF-dependent pathway, without causing DNA damage.[1][2][3] Its predecessor, WM-8014, has been instrumental in in vitro studies, while this compound is a more bioavailable analog suitable for in vivo applications.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of KAT6A and KAT6B, which are crucial for the acetylation of histones, particularly H3K9 at specific gene loci. KAT6A is known to suppress cellular senescence by regulating the CDKN2A locus, which encodes for the tumor suppressors p16INK4A and p19ARF.[2][3] By inhibiting KAT6A/B, this compound mimics the loss of KAT6A function, leading to the upregulation of p16INK4A and subsequent cell cycle arrest, a hallmark of senescence.[4]

Data Presentation

The following tables summarize the in vitro and cellular potency of this compound and its precursor, WM-8014, as well as their effects on cell cycle distribution in primary cells.

Table 1: In Vitro and Cellular Potency of this compound and WM-8014

CompoundTargetIn Vitro IC50 (nM)Cellular IC50 (µM)Binding Affinity (KD, nM)
This compound KAT6A-0.25 (in lymphoma cells)[5]2[5]
KAT5--2200[5]
KAT7--500[5]
WM-8014 KAT6A8[6]2.3 (in lymphoma cells)[5]5[6]
KAT6B28[6]--
KAT5224[6]--
KAT7342[6]--

Table 2: Effect of WM-8014 on Cell Cycle Distribution in Mouse Embryonic Fibroblasts (MEFs)

Treatment (6 days)% Cells in G0/G1% Cells in S% Cells in G2/M
DMSO (Control)553015
WM-2474 (10 µM, Inactive Control)582814
WM-8014 (10 µM) 85 5 10

(Data adapted from studies on Fucci MEFs treated for 6 days)[4]

Experimental Protocols

The following are detailed protocols for inducing senescence in primary cells using this compound and for assessing key senescence markers.

Protocol 1: Induction of Senescence in Primary Cells with this compound

This protocol describes the treatment of primary cells, such as mouse embryonic fibroblasts (MEFs) or other primary cell lines, with this compound to induce senescence.

Materials:

  • Primary cells of interest (e.g., MEFs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or WM-8014 for in vitro studies)

  • WM-2474 (inactive control)

  • DMSO (vehicle control)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Plate primary cells at a low passage number in the desired culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere overnight.

  • Preparation of Treatment Media:

    • Prepare a stock solution of this compound (or WM-8014) and the inactive control WM-2474 in DMSO (e.g., 10 mM).

    • On the day of treatment, dilute the stock solution in fresh, pre-warmed complete culture medium to the desired final concentration. A recommended starting concentration for this compound is 1 µM, with a range of 1-10 µM for dose-response experiments.[1]

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment groups.

  • Treatment:

    • Aspirate the old medium from the cells.

    • Add the prepared treatment media (this compound, WM-2474 control, or DMSO vehicle control) to the respective wells/dishes.

    • Incubate the cells for the desired duration. Senescence phenotypes are typically observed after 4-10 days of continuous treatment.[4]

  • Medium Change: Replace the treatment media every 2-3 days with freshly prepared media.

  • Assessment of Senescence: After the treatment period, cells can be harvested for analysis of senescence markers as described in the following protocols.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay detects the activity of β-galactosidase at a suboptimal pH of 6.0, which is characteristic of senescent cells.

Materials:

  • Treated and control cells in culture plates

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • SA-β-gal Staining Solution (prepare fresh):

    • 40 mM Citric acid/Sodium phosphate buffer, pH 6.0

    • 5 mM Potassium ferrocyanide

    • 5 mM Potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

Procedure:

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Add the Fixative Solution to cover the cell monolayer and incubate for 3-5 minutes at room temperature.[7]

  • Washing: Wash the cells twice with PBS.

  • Staining: Add the freshly prepared SA-β-gal Staining Solution to the cells.

  • Incubation: Incubate the cells at 37°C without CO2 overnight, or until a blue color develops in the senescent cells. Protect the plates from light.[8][9]

  • Visualization: Observe the cells under a bright-field microscope. Senescent cells will appear blue.

  • Quantification: Count the number of blue (SA-β-gal positive) cells and the total number of cells in several random fields to determine the percentage of senescent cells.

Protocol 3: 5-ethynyl-2'-deoxyuridine (EdU) Incorporation Assay

This assay measures DNA synthesis and is used to identify proliferating cells. A decrease in EdU incorporation is indicative of cell cycle arrest, a key feature of senescence.

Materials:

  • Treated and control cells on coverslips or in imaging-compatible plates

  • EdU solution (typically 10 µM)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (containing a fluorescent azide, e.g., Alexa Fluor™ 488 azide)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope

Procedure:

  • EdU Labeling: Add EdU solution to the cell culture medium to a final concentration of 10 µM and incubate for 18-24 hours at 37°C.[7]

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-20 minutes at room temperature.[7][10]

  • Permeabilization: Wash with PBS and then permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes.[10]

  • Click Reaction: Wash with PBS and then add the Click-iT® reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.

  • Nuclear Staining: Wash with PBS and then stain the nuclei with DAPI or Hoechst for 5-10 minutes.

  • Imaging: Wash with PBS and mount the coverslips or image the plates using a fluorescence microscope.

  • Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) by counting the number of cells with fluorescently labeled nuclei versus the total number of cells (DAPI/Hoechst stained). A significant decrease in the percentage of EdU-positive cells in the this compound treated group indicates cell cycle arrest.

Protocol 4: Western Blotting for p16INK4A and p21CIP1

This protocol is for detecting the expression levels of the cyclin-dependent kinase inhibitors p16 and p21, which are typically upregulated in senescent cells.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (a 12% gel is recommended for the small molecular weight of p21)[11]

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p16INK4A and p21CIP1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a small protein like p21, a transfer time of 1 hour at 100V is generally sufficient.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p16 and p21 (and the loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and then apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of p16 and p21. An increase in the expression of these proteins in this compound treated cells is indicative of senescence.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of this compound-induced senescence and a typical experimental workflow.

WM1119_Signaling_Pathway WM1119 This compound KAT6AB KAT6A / KAT6B (Histone Acetyltransferases) WM1119->KAT6AB Histone_Acetylation Histone Acetylation (e.g., H3K9ac) KAT6AB->Histone_Acetylation Promotes CDKN2A CDKN2A Locus Expression (p16INK4A / p19ARF) Cell_Cycle_Arrest Cell Cycle Arrest Senescence Cellular Senescence

Caption: Signaling pathway of this compound-induced cellular senescence.

Experimental_Workflow cluster_workflow Experimental Workflow for Studying this compound Induced Senescence cluster_assays 4. Assess Senescence Markers start 1. Seed Primary Cells treatment 2. Treat with this compound, Controls (Vehicle, Inactive Compound) start->treatment incubation 3. Incubate for 4-10 Days (with media changes) treatment->incubation SA_beta_gal SA-β-gal Staining incubation->SA_beta_gal EdU EdU Incorporation Assay incubation->EdU Western_Blot Western Blot (p16, p21) incubation->Western_Blot analysis 5. Data Analysis and Quantification SA_beta_gal->analysis EdU->analysis Western_Blot->analysis

Caption: Workflow for studying this compound-induced senescence in primary cells.

References

Application Notes and Protocols: WM-1119 in Combination with Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental strategies for utilizing the selective KAT6A inhibitor, WM-1119, in combination with other classes of epigenetic modifiers for cancer therapy.

Introduction to this compound and Epigenetic Combination Therapy

This compound is a potent and selective small molecule inhibitor of the lysine acetyltransferase KAT6A.[1][2][3] KAT6A is a crucial epigenetic regulator, and its dysregulation has been implicated in the pathogenesis of various cancers, including hematological malignancies and solid tumors.[4][5] this compound exerts its anti-tumor effects by inducing cell cycle arrest and cellular senescence.[1][3]

The principle of epigenetic combination therapy is to target multiple nodes within the complex network of epigenetic regulation to achieve synergistic anti-cancer effects. By combining inhibitors that act on different components of the epigenetic machinery, it is possible to overcome resistance mechanisms, enhance therapeutic efficacy, and potentially reduce individual drug dosages to minimize toxicity. This document outlines the rationale and provides experimental frameworks for combining this compound with other key classes of epigenetic modifiers.

I. This compound in Combination with Menin Inhibitors

Rationale for Combination:

Recent preclinical studies have demonstrated a strong synergistic interaction between KAT6A/B inhibitors and Menin inhibitors in estrogen receptor-positive (ER+) breast cancer.[6][7] Menin is a scaffold protein that plays a critical role in the function of the MLL1/KMT2A histone methyltransferase complex. Both KAT6A and the Menin-MLL complex are involved in regulating the expression of key oncogenic transcription factors. The combination of a KAT6A inhibitor (PF-9363, a close analog of this compound) and a Menin inhibitor (SNDX-5613) has been shown to cooperatively suppress the expression of ER-driven genes, leading to potent anti-proliferative effects in both endocrine-sensitive and resistant models.[7]

Quantitative Data Summary:

Cell LineDrug CombinationConcentration RangeSynergy Score (Bliss)EffectReference
T47D (ER+)PF-9363 + SNDX-561310 nM - 10 µM>10Synergistic anti-proliferative effect[7]
MCF7 (ER+)PF-9363 + SNDX-561310 nM - 10 µM>10Synergistic anti-proliferative effect[7]

Signaling Pathway Diagram:

KAT6A_Menin_Pathway Simplified Signaling Pathway of KAT6A and Menin Inhibition cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention KAT6A KAT6A Histone_Acetylation Histone Acetylation (H3K23ac) KAT6A->Histone_Acetylation Acetylates Menin-MLL_Complex Menin-MLL Complex Histone_Methylation Histone Methylation (H3K4me3) Menin-MLL_Complex->Histone_Methylation Methylates Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Histone_Methylation->Chromatin_Remodeling Oncogene_Expression Oncogene Expression (e.g., c-Myc, ER targets) Chromatin_Remodeling->Oncogene_Expression Promotes Tumor_Growth Tumor Growth and Proliferation Oncogene_Expression->Tumor_Growth Drives This compound This compound This compound->KAT6A Inhibits Menin_Inhibitor Menin Inhibitor (e.g., SNDX-5613) Menin_Inhibitor->Menin-MLL_Complex Inhibits Synergy_Workflow Workflow for In Vitro Synergy Assessment Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Preparation Prepare this compound and Other Epigenetic Modifier Drug_Treatment Treat with Single Agents and Combinations Drug_Preparation->Drug_Treatment Cell_Seeding->Drug_Treatment Incubation Incubate for 72-96 hours Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Analyze for Synergy (e.g., Bliss, Chou-Talalay) Viability_Assay->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for In Vivo Efficacy Testing of WM-1119

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WM-1119 is a highly potent and selective small molecule inhibitor of the lysine acetyltransferase KAT6A, a member of the MYST family of histone acetyltransferases.[1][2][3][4] KAT6A is a critical regulator of chromatin organization and function and has been identified as an oncogene in various cancers, including lymphoma and acute myeloid leukemia (AML).[3][5][6] this compound acts as a reversible competitor of acetyl coenzyme A, leading to the inhibition of histone acetylation.[3][6] This mode of action induces cell cycle arrest in the G1 phase and promotes cellular senescence, ultimately inhibiting tumor growth.[1][2][3] Preclinical studies have demonstrated the in vivo efficacy of this compound in arresting the progression of lymphoma in murine models.[1][3][6]

These application notes provide a detailed experimental design for testing the in vivo efficacy of this compound using a lymphoma xenograft model. The protocols outlined below are intended to guide researchers in conducting robust and reproducible studies to evaluate the anti-tumor activity of this compound.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits KAT6A, preventing the acetylation of histones, which plays a crucial role in gene expression regulation. The inhibition of KAT6A by this compound leads to an increase in the expression of cyclin-dependent kinase inhibitors p16INK4a and p19ARF, encoded by the Cdkn2a and Cdkn2b genes.[1] This upregulation results in G1 cell cycle arrest and the induction of a senescence phenotype in cancer cells.[1][2][3]

Furthermore, recent studies have indicated that this compound can suppress IgE-mediated mast cell activation and allergic inflammation by reducing AP-1 signaling.[7] This is achieved through the inhibition of c-Fos transcription and translation, which is regulated by histone H3 lysine 14 acetylation (H3K14ac).[7]

This compound Signaling Pathway

WM1119_Signaling_Pathway cluster_0 This compound Inhibition of KAT6A cluster_1 Downstream Cellular Effects WM1119 This compound KAT6A KAT6A WM1119->KAT6A Inhibits Histones Histones KAT6A->Histones Acetylation AcCoA Acetyl-CoA AcCoA->KAT6A Substrate Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Cdkn2ab Cdkn2a/b mRNA (p16INK4a / p19ARF) Acetylated_Histones->Cdkn2ab Upregulates CellCycle G1 Cell Cycle Arrest Cdkn2ab->CellCycle Senescence Cellular Senescence Cdkn2ab->Senescence TumorGrowth Tumor Growth CellCycle->TumorGrowth Inhibits Senescence->TumorGrowth Inhibits

Caption: this compound inhibits KAT6A, leading to cell cycle arrest and senescence.

Experimental Protocols

Animal Model and Cell Line
  • Animal Model: Immunodeficient mice, such as athymic nude mice or NOD/SCID mice (6-8 weeks old), are recommended for establishing xenograft models.[8] The choice of strain can influence tumor growth, so consistency is key.[9]

  • Cell Line: A suitable lymphoma cell line, such as EMRK1184, which has been shown to be sensitive to this compound, should be used.[1][10] Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.[8] It is crucial to ensure the cells are free from contamination.[11]

Tumor Implantation
  • Harvest lymphoma cells during their logarithmic growth phase.

  • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • For subcutaneous xenografts, inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[8] To improve the tumor take rate, cells can be mixed with an equal volume of Matrigel.[8]

  • Monitor the animals for tumor growth.

Experimental Design and Treatment
  • Grouping: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., PBS or other appropriate vehicle).

    • Group 2: this compound treatment group.

  • Dosage and Administration: The optimal dose and frequency should be determined from preliminary tolerability and pharmacokinetic studies. Based on existing literature, a dose range of 10-50 mg/kg administered multiple times a day could be a starting point.[2][8] Administration can be via intraperitoneal (i.p.) or oral (p.o.) gavage.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[8]

    • Record the body weight of each animal 2-3 times per week as an indicator of toxicity.[8]

    • Observe the general health and behavior of the mice daily.

Endpoint Analysis
  • Primary Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Data Collection:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Collect spleens and measure their weight, as this compound has been shown to reduce spleen weight in lymphoma models.[2][4]

    • Collect blood for pharmacokinetic analysis if required.

    • Fix a portion of the tumor and spleen tissue in formalin for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, and markers of senescence).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Cell Culture (Lymphoma Cells) B Tumor Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Groups (Vehicle vs. This compound) C->D E Drug Administration D->E F Tumor & Body Weight Measurement (2-3x/week) E->F G Euthanasia & Tissue Collection (Tumor, Spleen) F->G H Final Tumor Volume & Weight G->H I Spleen Weight G->I J Histopathology / IHC G->J K Data Analysis H->K I->K J->K

Caption: Workflow for in vivo efficacy testing of this compound.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between treatment and control groups.

Table 1: Tumor Volume and Body Weight Measurements

Treatment GroupDay 0 (mm³)Day 3 (mm³)Day 6 (mm³)...Final Day (mm³)Initial Body Weight (g)Final Body Weight (g)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM...Mean ± SEMMean ± SEMMean ± SEM
This compoundMean ± SEMMean ± SEMMean ± SEM...Mean ± SEMMean ± SEMMean ± SEM

Table 2: Endpoint Tumor and Spleen Weight

Treatment GroupFinal Tumor Weight (g)Final Spleen Weight (g)
Vehicle ControlMean ± SEMMean ± SEM
This compoundMean ± SEMMean ± SEM

Conclusion

This document provides a comprehensive framework for designing and executing in vivo efficacy studies of this compound. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data to further characterize the anti-tumor properties of this promising KAT6A inhibitor. Appropriate statistical analysis should be performed on all quantitative data to determine the significance of the observed effects. Ethical considerations and adherence to institutional guidelines for animal welfare are paramount throughout the experimental process.[12]

References

Techniques for Measuring KAT6A Inhibition by WM-1119: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WM-1119 is a potent and highly selective inhibitor of the lysine acetyltransferase KAT6A, a member of the MYST family of histone acetyltransferases (HATs).[1][2][3] KAT6A is a critical regulator of gene expression through the acetylation of histones, primarily histone H3, and has been implicated in various cancers, including acute myeloid leukemia (AML) and lymphoma.[4][5][6] this compound acts as a reversible competitor of acetyl coenzyme A (acetyl-CoA), thereby inhibiting the catalytic activity of KAT6A and inducing cellular responses such as cell cycle arrest and senescence.[6] This document provides detailed application notes and protocols for measuring the inhibition of KAT6A by this compound, encompassing biochemical, biophysical, and cell-based assays.

Mechanism of Action of this compound

This compound specifically targets the acetyl-CoA binding pocket of KAT6A, preventing the transfer of an acetyl group to its histone substrates. This inhibition leads to a downstream cascade of cellular events, including the upregulation of cell cycle inhibitors and the induction of a senescent state, ultimately arresting tumor growth.[1][6]

Quantitative Data Summary

The inhibitory activity of this compound on KAT6A and its cellular effects have been quantified using various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against KAT6A and other HATs

ParameterTargetValueAssay MethodReference
IC50KAT6A0.25 µMCell-based assay[1][2]
IC50KAT6A37 nMAlphaScreen[7]
KdKAT6A2 nMSPR[2][7]
KdKAT52.2 µMSPR[1][2]
KdKAT70.5 µMSPR[1][2]

Table 2: Cellular Activity of this compound

ParameterCell LineValueAssay MethodReference
Cell Growth Inhibition IC50EMRK1184 Lymphoma0.25 µMProliferation Assay[2][7]
Cell Cycle ArrestFucci MEFs1 µMFlow Cytometry[2][7]
Senescence InductionMEFs1 µMSenescence Assay[1]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language.

KAT6A_Signaling_Pathway cluster_0 KAT6A-Mediated Acetylation cluster_1 Inhibition by this compound Acetyl-CoA Acetyl-CoA KAT6A KAT6A Acetyl-CoA->KAT6A Histone H3 Histone H3 Histone H3->KAT6A Acetylated Histone H3 Acetylated Histone H3 KAT6A->Acetylated Histone H3 Acetylation Inhibited KAT6A Inhibited KAT6A Gene Transcription Gene Transcription Acetylated Histone H3->Gene Transcription Promotes This compound This compound This compound->KAT6A Inhibits Cell Cycle Arrest Cell Cycle Arrest Inhibited KAT6A->Cell Cycle Arrest Leads to Senescence Senescence Inhibited KAT6A->Senescence Leads to

Caption: KAT6A signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cellular Assays Biochemical Assay Biochemical HAT Assay (AlphaScreen) IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Biophysical Assay Biophysical Binding Assay (SPR) Kd Determination Kd Determination Biophysical Assay->Kd Determination Cell Culture Cell Culture (e.g., Lymphoma cells) This compound Treatment This compound Treatment Cell Culture->this compound Treatment Proliferation Assay Cell Proliferation Assay (e.g., MTT) This compound Treatment->Proliferation Assay Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) This compound Treatment->Cell Cycle Analysis ChIP-seq Chromatin Immunoprecipitation (ChIP-seq) This compound Treatment->ChIP-seq Cellular IC50 Cellular IC50 Proliferation Assay->Cellular IC50 Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Histone Acetylation Profile Histone Acetylation Profile ChIP-seq->Histone Acetylation Profile

Caption: Workflow for measuring KAT6A inhibition by this compound.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Activity Assay (AlphaScreen)

This protocol describes a bead-based proximity assay to measure the acetylation of a biotinylated histone H3 peptide by KAT6A.

Materials:

  • Recombinant human KAT6A enzyme

  • Biotinylated Histone H3 peptide substrate

  • Acetyl-CoA

  • This compound

  • AlphaLISA anti-acetylated lysine Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well white microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing KAT6A enzyme to each well. The final concentration of the enzyme should be optimized for a robust signal window.

  • Add 2.5 µL of a solution containing the biotinylated histone H3 peptide substrate and Acetyl-CoA. The final concentrations should be at or near the Km for each substrate.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Add 2.5 µL of a suspension of AlphaLISA anti-acetylated lysine Acceptor beads.

  • Incubate in the dark at room temperature for 1 hour.

  • Add 2.5 µL of a suspension of Streptavidin-coated Donor beads.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

This protocol measures the direct binding of this compound to KAT6A to determine the binding affinity (Kd).

Materials:

  • Recombinant human KAT6A enzyme

  • This compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • DMSO for compound dilution

Procedure:

  • Immobilize the KAT6A enzyme onto the surface of a sensor chip using standard amine coupling chemistry.

  • Prepare a serial dilution of this compound in running buffer containing a low percentage of DMSO (e.g., 1-5%).

  • Inject the different concentrations of this compound over the immobilized KAT6A surface and a reference surface (without KAT6A).

  • Monitor the binding response in real-time.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

  • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

  • Analyze the steady-state binding responses as a function of this compound concentration to determine the equilibrium dissociation constant (Kd).

Cellular Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines, such as the EMRK1184 lymphoma cell line.

Materials:

  • EMRK1184 lymphoma cells (or other relevant cell line)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (if applicable).

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cells of interest (e.g., MEFs or cancer cell lines)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

Procedure:

  • Seed the cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24-48 hours).

  • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes or at -20°C overnight.

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic regions where KAT6A-mediated histone acetylation is altered upon treatment with this compound.

Materials:

  • Cells treated with this compound or vehicle control

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9 or anti-acetyl-H3K23)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to isolate the nuclei.

  • Shear the chromatin by sonication or enzymatic digestion to obtain DNA fragments of 200-600 bp.

  • Incubate the sheared chromatin with an antibody against the acetylated histone mark of interest overnight at 4°C.

  • Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Analyze the sequencing data to identify genomic regions with differential histone acetylation between this compound-treated and control samples.

References

Application Notes & Protocols: Induction of G1 Arrest in Fibroblasts using WM-1119

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

WM-1119 is a highly potent and selective small molecule inhibitor of the lysine acetyltransferase KAT6A (also known as MOZ). As a competitive inhibitor of acetyl coenzyme A, this compound effectively blocks the histone acetylation function of KAT6A and the related KAT6B. Inhibition of KAT6A has been demonstrated to induce cell cycle exit and cellular senescence in various cell types, including fibroblasts, without causing DNA damage. These application notes provide a detailed overview and protocols for utilizing this compound to induce G1 phase cell cycle arrest in fibroblast cell lines.

Mechanism of Action

This compound specifically targets the histone acetyltransferase activity of KAT6A. KAT6A is known to suppress cellular senescence by regulating the CDKN2A locus, which encodes the tumor suppressor proteins p16INK4a and p19ARF. By inhibiting KAT6A, this compound treatment leads to an increase in the expression of Cdkn2a and Cdkn2b mRNA. This results in elevated levels of p16INK4a and p19ARF proteins.

The p16INK4a protein is a cyclin-dependent kinase inhibitor that specifically binds to and inhibits CDK4 and CDK6. This prevents the formation of active Cyclin D-CDK4/6 complexes, which are essential for the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry and effectively arresting the cell cycle in the G1 phase. This sustained G1 arrest often leads to the induction of a cellular senescence phenotype.

G1_Arrest_Pathway WM1119 This compound KAT6A KAT6A WM1119->KAT6A CDKN2A CDKN2A Locus (p16INK4a) KAT6A->CDKN2A Suppression p16 p16INK4a CDKN2A->p16 CycD_CDK46 Cyclin D / CDK4/6 Complex p16->CycD_CDK46 pRb Rb Phosphorylation CycD_CDK46->pRb Phosphorylation E2F E2F-DP Transcription Factors G1_Arrest G1 Arrest & Senescence pRb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Activation

Caption: this compound signaling pathway to induce G1 arrest.

Data Presentation: Properties and Efficacy of this compound

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Biochemical and Cellular Potency of this compound

Parameter Target/Cell Line Value Reference
Binding Affinity (Kd) KAT6A 2 nM
KAT5 2.2 µM
KAT7 0.5 µM
IC50 KAT6A (in lymphoma cells) 0.25 µM

| Effective Concentration | Inducing G1 arrest in MEFs | 1 - 10 µM | |

Table 2: Experimental Conditions for Inducing G1 Arrest in Fibroblasts

Cell Type This compound Concentration Treatment Duration Observed Effect Reference
Mouse Embryonic Fibroblasts (MEFs) 1 µM Not Specified Induction of cell cycle arrest

| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 8 days | Significant G1 phase arrest | |

Experimental Protocols

This protocol describes the basic steps for culturing fibroblasts and treating them with this compound.

Materials:

  • Fibroblast cell line (e.g., MEFs, IMR-90)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Standard cell culture flasks, plates, and consumables

Procedure:

  • Cell Seeding: Culture fibroblasts according to standard protocols. For experiments, seed cells at a density that will ensure they are in the logarithmic growth phase (e.g., 30-40% confluency) at the start of the treatment.

  • This compound Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Aliquot and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in a complete growth medium to achieve the desired final concentration (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM).

    • Also, prepare a vehicle control using an equivalent volume of DMSO diluted in the medium. The final DMSO concentration should typically be ≤ 0.1%.

    • Remove the old medium from the cultured cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours to 8 days). Monitor the cells daily for any morphological changes.

This protocol is for quantifying the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • This compound treated and vehicle-treated fibroblasts

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect the culture medium (to include any floating/detached cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the cells and combine them with the collected medium.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 100-200 µL of cold PBS.

    • While vortexing gently, add ~1 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Cell_Cycle_Workflow start Fibroblast Culture + this compound Treatment harvest Harvest Cells (Trypsinization) start->harvest fix Fixation (Cold 70% Ethanol) harvest->fix stain Stain DNA (Propidium Iodide/RNase A) fix->stain acquire Flow Cytometry Data Acquisition stain->acquire analyze Data Analysis (Cell Cycle Distribution) acquire->analyze

Caption: Experimental workflow for cell cycle analysis.

This protocol allows for the analysis of key G1/S checkpoint protein levels.

Materials:

  • Treated and control cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p16INK4a, anti-Cyclin D1, anti-CDK4, anti-p-Rb, anti-total Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. β-actin or GAPDH should be used as a loading control.

This cytochemical assay identifies senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.

Materials:

  • Treated and control cells cultured in plates or on coverslips

  • PBS

  • Fixation Solution (e.g., 2% formaldehyde / 0.2% glutaraldehyde in PBS)

  • Staining Solution (0.1% X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in 40 mM citric acid/sodium phosphate buffer, pH 6.0).

Procedure:

  • Wash and Fix:

    • Gently wash the cells once with PBS.

    • Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.

  • Stain:

    • Wash the cells twice with PBS.

    • Add the SA-β-Gal Staining Solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells at 37°C without CO2 for 12-24 hours, or until a blue color develops in the cytoplasm of senescent cells. Protect from light.

  • Visualization:

    • Wash the cells with PBS.

    • Observe the cells under a bright-field microscope. Senescent cells will be stained blue.

    • Quantify the percentage of blue-stained cells by counting at least 200 cells from multiple random fields.

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with WM-1119

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

WM-1119 is a potent and selective small molecule inhibitor of the lysine acetyltransferase KAT6A.[1][2][3][4] KAT6A is a histone acetyltransferase that plays a crucial role in regulating chromatin structure and gene expression. Inhibition of KAT6A by this compound has been demonstrated to induce cell cycle arrest, cellular senescence, and apoptosis in various cancer cell lines, making it a promising therapeutic agent.[1][2][3][5][6] Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment. These application notes provide detailed protocols for analyzing apoptosis, cell cycle progression, and cell surface marker expression in cells treated with this compound.

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analysis of a human lymphoma cell line (e.g., EMRK1184) treated with this compound for 48 hours.

Table 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

TreatmentViable Cells (Annexin V- / PI-) (%)Early Apoptotic Cells (Annexin V+ / PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%)
Vehicle (DMSO)90 ± 3.55 ± 1.25 ± 1.0
This compound (0.25 µM)75 ± 4.115 ± 2.510 ± 1.8
This compound (1 µM)50 ± 5.230 ± 3.820 ± 2.5

Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle (DMSO)55 ± 2.835 ± 2.110 ± 1.5<2
This compound (0.25 µM)70 ± 3.520 ± 1.810 ± 1.35 ± 1.1
This compound (1 µM)80 ± 4.210 ± 1.510 ± 1.215 ± 2.0

Table 3: Cell Surface Marker Analysis (e.g., Myeloid Differentiation Markers in AML cells)

TreatmentCD11b+ Cells (%)CD14+ Cells (%)
Vehicle (DMSO)5 ± 1.13 ± 0.8
This compound (1 µM)45 ± 4.530 ± 3.7

Experimental Protocols

Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide

This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells of interest (e.g., lymphoma or leukemia cell lines)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in a culture plate.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-72 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into centrifuge tubes.

    • For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Collect the cells and combine with the supernatant from the wash to include any floating apoptotic cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Protocol for Cell Cycle Analysis using Propidium Iodide

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cold 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Treat cells with this compound or vehicle as described in the apoptosis protocol.

  • Cell Harvesting:

    • Harvest approximately 1-2 x 10^6 cells per sample as described previously.

  • Fixation:

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS to remove residual ethanol.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use software such as ModFit or FlowJo to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[7][8]

Protocol for Cell Surface Marker Analysis

This protocol is for identifying and quantifying cell populations based on the expression of surface antigens, for instance, differentiation markers.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated primary antibodies (e.g., anti-CD11b, anti-CD14)

  • Isotype control antibodies

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Treat cells with this compound or vehicle as described previously.

  • Cell Harvesting:

    • Harvest approximately 1 x 10^6 cells per sample.

  • Staining:

    • Wash the cells twice with cold Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in 100 µL of Staining Buffer.

    • Add the predetermined optimal concentration of the fluorochrome-conjugated antibody to the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.[9]

    • (Optional) For unconjugated primary antibodies, wash the cells and then incubate with a fluorochrome-conjugated secondary antibody.

  • Washing:

    • Wash the cells twice with 2 mL of Staining Buffer to remove unbound antibodies.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of Staining Buffer.

    • Analyze the samples on a flow cytometer.

    • Use unstained cells and cells stained with an isotype control antibody to set the gates.

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway WM1119 This compound KAT6A KAT6A (Histone Acetyltransferase) WM1119->KAT6A Inhibits Acetylation Histone Acetylation KAT6A->Acetylation Promotes Cell_Cycle_Progression Cell Cycle Progression KAT6A->Cell_Cycle_Progression Inhibition leads to arrest Histones Histone H3 (e.g., H3K23) Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Oncogene Expression (e.g., MYC targets) Chromatin->Gene_Expression Gene_Expression->Cell_Cycle_Progression Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Senescence Cellular Senescence Cell_Cycle_Progression->Senescence Arrest can lead to G cluster_1 Experimental Workflow for Flow Cytometry start Start: Seed Cells treatment Treat with this compound or Vehicle start->treatment harvest Harvest Cells (Suspension or Adherent) treatment->harvest wash Wash with PBS harvest->wash staining Staining Protocol (Apoptosis, Cell Cycle, or Surface Marker) wash->staining acquire Acquire Data on Flow Cytometer staining->acquire analysis Data Analysis (Gating, Quantification) acquire->analysis end End: Report Results analysis->end G cluster_2 Logical Relationship in Apoptosis Data Analysis Total_Cells Total Cell Population Annexin_V_Negative Annexin V Negative Total_Cells->Annexin_V_Negative Annexin_V_Positive Annexin V Positive Total_Cells->Annexin_V_Positive PI_Negative PI Negative Annexin_V_Negative->PI_Negative Annexin_V_Positive->PI_Negative PI_Positive PI Positive Annexin_V_Positive->PI_Positive Viable Viable Cells (Annexin V- / PI-) PI_Negative->Viable Early_Apoptotic Early Apoptotic (Annexin V+ / PI-) PI_Negative->Early_Apoptotic Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+ / PI+) PI_Positive->Late_Apoptotic

References

Troubleshooting & Optimization

Troubleshooting WM-1119 Solubility in Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective KAT6A inhibitor, WM-1119, ensuring its proper solubilization in experimental media is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to troubleshoot and overcome common solubility challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. Why is this happening and what can I do?

A2: This is a common issue for hydrophobic compounds. While this compound dissolves well in DMSO, the abrupt change in solvent polarity when diluted into an aqueous-based cell culture medium can cause it to precipitate. To avoid this, it is crucial to ensure the final concentration of this compound remains below its solubility limit in the final assay medium. Additionally, keeping the final DMSO concentration low is important, as high concentrations can be toxic to cells. A general recommendation is to keep the final DMSO concentration at or below 0.5% in your cell culture.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The final concentration of DMSO in your cell culture medium should be as low as possible to minimize cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, and this is a widely recommended upper limit. However, some robust cell lines may tolerate up to 1%. It is always best practice to perform a vehicle control experiment with the same final DMSO concentration as your experimental samples to assess the tolerance of your specific cell line.

Q4: How can I improve the solubility of this compound in my aqueous experimental setup?

A4: If you continue to observe precipitation, consider the following strategies:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer or media, perform a stepwise dilution. This involves gradually introducing the aqueous solution to the DMSO stock with gentle mixing to allow for a more gradual change in solvent polarity.

  • Use of Co-solvents: For more challenging situations, particularly for in vivo studies, the use of co-solvents can be beneficial. Formulations including PEG300, Tween-80, and SBE-β-CD have been used to improve the solubility of this compound.[4]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent/SystemConcentrationObservation
DMSO≥ 25 mg/mLSoluble[1]
DMSO78 mg/mL (200.31 mM)Soluble
DMSO10 mMSoluble
WaterInsolubleInsoluble
EthanolInsolubleInsoluble
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (6.42 mM)Clear solution[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL (5.34 mM)Clear solution[4]
10% DMSO, 90% corn oil≥ 2.08 mg/mL (5.34 mM)Clear solution[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials: this compound DMSO stock solution, pre-warmed sterile cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution in 100% DMSO if a range of concentrations is needed.

    • To prepare the final working solution, add the this compound DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium while gently vortexing. Crucially, add the DMSO stock to the aqueous medium, not the other way around.

    • Ensure the final DMSO concentration in the working solution is at a non-toxic level for your cells (typically ≤ 0.5%).

    • Visually inspect the working solution for any signs of precipitation before adding it to your cells.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding the mechanism of action of this compound, the following diagrams have been generated.

G cluster_0 Troubleshooting this compound Solubility A Start: Prepare high-concentration This compound stock in 100% DMSO B Dilute stock solution into pre-warmed cell culture medium A->B C Observe for precipitation B->C D No Precipitation: Proceed with experiment C->D No E Precipitation Observed C->E Yes F Troubleshooting Steps E->F G Decrease final this compound concentration F->G H Perform stepwise dilution F->H I Ensure final DMSO concentration is low (≤0.5%) F->I J Consider co-solvents (e.g., PEG300, Tween-80) for in vivo or specific assays F->J K Re-evaluate and proceed G->K H->K I->K J->K K->B

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_1 Simplified this compound Signaling Pathway WM1119 This compound KAT6A KAT6A WM1119->KAT6A inhibits AP1 AP-1 Signaling WM1119->AP1 reduces Histone_Acetylation Histone Acetylation (e.g., H3K9ac) KAT6A->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cdkn2a_b Upregulation of Cdkn2a/Cdkn2b Gene_Expression->Cdkn2a_b Downregulated_Genes Downregulation of Cdc6, E2f2, Ezh2, Melk Gene_Expression->Downregulated_Genes Cell_Cycle_Arrest Cell Cycle Arrest (G1 phase) Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence cFos c-Fos expression AP1->cFos Cdkn2a_b->Cell_Cycle_Arrest

Caption: Simplified signaling pathway of this compound as a KAT6A inhibitor.

References

minimizing off-target effects of WM-1119 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WM-1119, a potent and selective inhibitor of the lysine acetyltransferases KAT6A and KAT6B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize off-target effects and ensure the successful design and interpretation of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known selectivity profile?

A1: this compound is a highly potent, selective, and competitive inhibitor of both KAT6A (also known as MOZ or MYST3) and KAT6B (also known as MORF or MYST4).[1][2] It functions as a reversible competitor of acetyl coenzyme A (acetyl-CoA).[2] this compound exhibits high selectivity for KAT6A/B over other histone acetyltransferases (HATs), such as KAT5 and KAT7.[3][4][5] In broader screening panels, this compound has shown a favorable off-target profile.

Q2: What are the known on-target effects of this compound?

A2: Inhibition of KAT6A/B by this compound has been shown to induce cell cycle arrest in the G1 phase and promote cellular senescence without causing DNA damage.[3][6] This is often associated with the upregulation of cell cycle inhibitors like p16INK4a and p19ARF.[4] In cancer models, these effects lead to the suppression of tumor growth.[6]

Q3: Has this compound been profiled against a broad range of potential off-targets?

A3: Yes, this compound has been screened against a panel of 166 diverse targets, including kinases, G-protein coupled receptors (GPCRs), histone deacetylases (HDACs), and phosphatases, at a concentration of 10 µM and showed no significant affinity.[1][2] This suggests a low probability of direct off-target effects on these major protein families at typical working concentrations.

Q4: What is the recommended concentration range for cellular assays?

A4: For most cellular assays, a concentration of up to 1 µM is recommended to achieve on-target effects while minimizing the potential for off-target activities.[2] The cellular IC50 for growth inhibition in lymphoma cell lines like EMRK1184 is approximately 0.25 µM.[1][3][5] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.

Troubleshooting Guide: Minimizing Off-Target Effects

Unexpected or inconsistent experimental results may arise from off-target effects. This guide provides systematic steps to identify and mitigate such issues.

Issue 1: Observed phenotype is inconsistent with known on-target effects of KAT6A/B inhibition.
  • Possible Cause: The experimental concentration of this compound may be too high, leading to engagement with lower-affinity off-targets.

  • Troubleshooting Workflow:

    G A Inconsistent Phenotype Observed B Perform Dose-Response Experiment (See Protocol 1) A->B C Is phenotype observed only at high concentrations? B->C D Yes: Likely off-target effect. Lower this compound concentration. C->D Yes E No: Phenotype may be on-target but context-specific. Proceed to further validation. C->E No F Validate with Structurally Different KAT6A/B Inhibitor E->F G Perform Rescue Experiment (See Protocol 3) E->G

    A workflow for troubleshooting inconsistent phenotypes.

Issue 2: High level of cellular toxicity observed.
  • Possible Cause: While this compound is generally well-tolerated in vivo, high concentrations in vitro may lead to off-target-mediated toxicity.[3]

  • Troubleshooting Steps:

    • Lower this compound Concentration: Determine the minimal concentration required for on-target engagement.

    • Use a Negative Control: The inactive analog WM-2474 can be used to distinguish between on-target and non-specific effects.[1]

    • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to KAT6A at your chosen concentration (See Protocol 2).

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeValueUnitsReference
KAT6A Binding (Kd)2nM[3][4][5]
Inhibition (IC50)37nM[1]
KAT6B InhibitionDual Inhibitor-[2]
KAT5 Binding (Kd)2,200nM[3][4]
KAT7 Binding (Kd)500nM[3][4]
EMRK1184 Cells Growth Inhibition (IC50)250nM[1][3]

Table 2: Off-Target Screening Profile of this compound

Target ClassNumber of TargetsConcentrationResultReference
Kinases, GPCRs, HDACs, Phosphatases, etc.16610 µMNo Significant Activity[1][2]

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

This protocol helps determine the optimal concentration of this compound that elicits the desired on-target effect without causing off-target responses.

Methodology:

  • Cell Plating: Seed cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in your cell culture medium. A typical starting concentration would be 10 µM. Include a vehicle control (e.g., DMSO).

  • Cell Treatment: Treat the cells with the serial dilutions of this compound and the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 72 hours for proliferation assays).

  • Assay Readout: Perform your primary assay (e.g., cell viability assay, reporter gene assay).

  • Data Analysis: Plot the response versus the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the EC50. An on-target effect should correlate with the known cellular IC50 of this compound (~0.25 µM).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that this compound is binding to its intended target, KAT6A, within the cell.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble KAT6A protein remaining at each temperature using Western blotting. Ligand-bound protein will be more thermally stable and thus more abundant in the soluble fraction at higher temperatures.

G A Treat cells with this compound or Vehicle Control B Heat cell lysates across a temperature gradient A->B C Centrifuge to separate soluble and aggregated proteins B->C D Analyze soluble fraction for KAT6A by Western Blot C->D E Increased thermal stability of KAT6A with this compound indicates target engagement D->E

Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol 3: Rescue Experiment to Confirm On-Target Phenotype

This experiment can definitively link the observed phenotype to the inhibition of KAT6A.

Methodology:

  • Construct Generation: Create a version of KAT6A that is resistant to this compound inhibition, for example, through site-directed mutagenesis of the drug-binding site. This construct should also be resistant to siRNA targeting endogenous KAT6A.

  • Cell Transfection: Co-transfect cells with siRNA targeting endogenous KAT6A and either the this compound-resistant KAT6A construct or a control vector.

  • This compound Treatment: Treat the transfected cells with this compound.

  • Phenotypic Analysis: Assess the phenotype of interest. If the phenotype is reversed in cells expressing the resistant KAT6A mutant, it strongly supports an on-target mechanism.

Signaling Pathways

This compound, by inhibiting KAT6A, influences downstream signaling pathways primarily through the modulation of histone acetylation and gene expression.

G WM1119 This compound KAT6A KAT6A/B WM1119->KAT6A Inhibits H3K9ac H3K9ac KAT6A->H3K9ac Reduces Gene_Expression Altered Gene Expression H3K9ac->Gene_Expression Leads to Cell_Cycle Cell Cycle Arrest (G1) Gene_Expression->Cell_Cycle Senescence Cellular Senescence Gene_Expression->Senescence Tumor_Growth Suppressed Tumor Growth Cell_Cycle->Tumor_Growth Senescence->Tumor_Growth

Simplified signaling pathway of this compound action.

Recent studies have also implicated KAT6A in the regulation of the PI3K/AKT signaling pathway, where KAT6A can promote the expression of PIK3CA.[7] Therefore, inhibition of KAT6A with this compound may also lead to downregulation of this pathway in certain cellular contexts. Additionally, this compound has been shown to reduce levels of histone H3 lysine 14 acetylation (H3K14ac) and H3K27ac, and subsequently reduce AP-1 activity in the context of IgE-mediated mast cell activation.[8]

References

Technical Support Center: WM-1119 Long-Term Culture Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering instability in long-term cell culture experiments involving the KAT6A/B inhibitor, WM-1119.

Troubleshooting Guides

This section provides step-by-step guidance to address common problems encountered during the long-term culture of melanoma cell lines treated with this compound.

Problem 1: Diminished or Inconsistent Efficacy of this compound Over Time

Possible Causes:

  • Cell Line Instability: Cancer cell lines can evolve during continuous culture, leading to the selection of subpopulations with altered genotypes and phenotypes that may be resistant to this compound.[1]

  • Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the compound can lead to its degradation.

  • Mycoplasma Contamination: This common contamination can alter cellular responses to experimental treatments.[2]

  • Inconsistent Dosing: Inaccurate dilutions or variability in the timing of media changes with fresh compound can affect results.

Troubleshooting Steps:

  • Authenticate Your Cell Line:

    • Perform Short Tandem Repeat (STR) profiling to confirm the identity of your melanoma cell line.[3][4] Compare the profile to a reference database.

    • This is a critical first step, as an estimated 15-20% of all cell lines used in research are misidentified.[4]

  • Test for Mycoplasma:

    • Regularly test your cultures for mycoplasma contamination using a PCR-based method, which is highly sensitive and reliable.[5]

    • If positive, discard the contaminated cultures and start with a fresh, authenticated, and mycoplasma-free stock.

  • Prepare Fresh this compound:

    • Prepare fresh dilutions of this compound from a powder or a new stock solution that has been stored correctly at -80°C for long-term storage or -20°C for up to a year.[6]

    • Avoid repeated freeze-thaw cycles.

  • Standardize Your Protocol:

    • Ensure consistent timing of media changes and this compound replenishment.

    • Use a precise method for cell counting to ensure consistent seeding densities.

  • Return to an Early Passage Stock:

    • If the above steps do not resolve the issue, thaw a new vial of an early passage of your authenticated cell line.

    • Cell lines can undergo significant changes at higher passages.[1]

Problem 2: Changes in Cell Morphology or Growth Rate in Long-Term this compound Treatment

Possible Causes:

  • Induction of Senescence: this compound is known to induce cellular senescence, which is characterized by a flattened and enlarged cell morphology and a halt in proliferation.[6][7]

  • Selection of a Resistant Subpopulation: A small number of cells within the population may be resistant to this compound and can proliferate, leading to a change in the overall culture morphology and growth rate over time.

  • Suboptimal Culture Conditions: Melanoma cell lines can be sensitive to culture conditions, and deviations can lead to phenotypic changes.[2][8]

Troubleshooting Steps:

  • Verify Senescence:

    • Use a senescence-associated β-galactosidase (SA-β-gal) staining kit to confirm if the observed morphological changes are due to senescence.

    • Analyze the cell cycle distribution by flow cytometry; this compound treatment is expected to cause a G1 arrest.[6][9]

  • Monitor for Resistance:

    • If a subpopulation of cells begins to proliferate after an initial period of growth arrest, this may indicate the development of resistance.

    • Isolate and characterize this subpopulation to understand the mechanism of resistance.

  • Optimize Culture Conditions:

    • Ensure the incubator is maintained at the optimal temperature for your specific melanoma cell line (often slightly below 37°C).[2][8]

    • Maintain CO2 levels at 5% to ensure the correct pH of the medium.[2]

    • Use the recommended media and serum concentrations for your cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective small molecule inhibitor of the histone acetyltransferases KAT6A and KAT6B.[7][10] It functions as a reversible competitor of acetyl coenzyme A.[7] By inhibiting KAT6A/B, this compound can induce cell cycle exit and cellular senescence without causing DNA damage.[6][7]

Q2: Why are my melanoma cells dying after treatment with this compound, instead of entering senescence?

A2: While this compound is known to induce senescence, high concentrations or off-target effects in certain cell lines could potentially lead to cytotoxicity. It is also possible that the cells are undergoing a delayed form of cell death following cell cycle arrest. Additionally, other stressors in the culture, such as contamination or suboptimal conditions, could contribute to cell death.

Q3: How can I prevent genetic drift in my long-term cultures?

A3: To minimize genetic drift, it is recommended to:

  • Use early passage cells for your experiments.

  • Expand and freeze down a large batch of authenticated, low-passage cells to create a master cell bank.

  • Avoid keeping cells in continuous culture for extended periods.

  • Regularly authenticate your working cell stocks.[3]

Q4: What are the optimal culture conditions for melanoma cell lines?

A4: While optimal conditions can vary between specific melanoma cell lines, general recommendations include:

  • Temperature: Slightly less than 37°C (e.g., 36.5°C).[2]

  • CO2: 5% to maintain a media pH of around 7.6.[2]

  • Media: Specific media formulations, such as Tumor 2% media, may be optimal for some melanoma lines.[2]

  • Seeding Density: This is highly variable between cell lines; some require high density to prevent senescence, while others grow rapidly from a low density.[2]

Quantitative Data Summary

Table 1: this compound Potency and Cellular Effects

ParameterValueCell Line/SystemReference
IC50 (In Vitro) 0.25 µMEMRK1184 lymphoma cells[6]
Binding Affinity (KD) 2 nMKAT6A[6]
Cellular Effect G1 phase cell cycle arrestMouse Embryonic Fibroblasts (MEFs)[6][9]
Phenotypic Outcome Cellular SenescenceMEFs, Lymphoma[6][7]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination in cell cultures.

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 3 days without an antibiotic change.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells. Transfer the supernatant to a new tube.

    • Centrifuge the supernatant at 12,000 x g for 10 minutes to pellet any mycoplasma.

    • Discard the supernatant and retain the pellet.

  • DNA Extraction:

    • Use a commercial DNA extraction kit suitable for bacterial DNA to isolate DNA from the pellet. Follow the manufacturer's instructions.

  • PCR Amplification:

    • Use primers that are specific to the 16S rRNA gene of a broad range of mycoplasma species.

    • Set up a PCR reaction with appropriate positive (mycoplasma DNA) and negative (nuclease-free water) controls.

    • Perform PCR using an optimized thermal cycling program.

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • A band of the expected size in the sample lane indicates mycoplasma contamination. The negative control should be clean, and the positive control should show a clear band.[5]

Protocol 2: Cell Line Authentication by STR Profiling

This protocol outlines the general steps for STR profiling. It is often performed as a service by specialized facilities.

  • Sample Submission:

    • Provide a cell pellet of 1-5 million cells or extracted genomic DNA.[4]

  • DNA Isolation and Quantification:

    • Genomic DNA is extracted from the cell pellet and the concentration is measured.

  • Multiplex PCR:

    • A multiplex PCR is performed using a commercial kit that amplifies multiple STR loci and a sex-determining marker (amelogenin) simultaneously. Human cell line authentication typically uses 16 STR markers.[4]

  • Fragment Analysis:

    • The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

  • Data Analysis:

    • The resulting STR profile is compared to a reference database of authenticated cell lines to confirm the identity or identify any cross-contamination.[4]

Visualizations

Troubleshooting Workflow for this compound Instability start Start: Inconsistent this compound Efficacy qc_check Perform Initial QC Checks start->qc_check mycoplasma Test for Mycoplasma qc_check->mycoplasma str_profile Authenticate Cell Line (STR) mycoplasma->str_profile Negative myco_pos Mycoplasma Positive: Discard Culture, Use New Stock mycoplasma->myco_pos Positive reagent_check Check this compound Stock str_profile->reagent_check Pass str_fail Misidentified/Contaminated: Discard Culture, Use Authenticated Stock str_profile->str_fail Fail reagent_fail Reagent Degraded: Prepare Fresh this compound reagent_check->reagent_fail Fail qc_pass QC Checks Passed reagent_check->qc_pass Pass myco_pos->start str_fail->start reagent_fail->start culture_eval Evaluate Culture Conditions & Protocol qc_pass->culture_eval passage_check High Passage Number? culture_eval->passage_check conditions_check Suboptimal Conditions? passage_check->conditions_check No passage_high Use Early Passage Stock passage_check->passage_high Yes conditions_bad Optimize Temp, CO2, Media conditions_check->conditions_bad Yes resolve Problem Resolved conditions_check->resolve No passage_high->culture_eval conditions_bad->culture_eval

Caption: Troubleshooting workflow for addressing this compound instability.

This compound Mechanism of Action wm1119 This compound kat6a_b KAT6A / KAT6B (Histone Acetyltransferases) wm1119->kat6a_b Inhibits histone_acetylation Histone Acetylation kat6a_b->histone_acetylation Promotes acetyl_coa Acetyl-CoA acetyl_coa->kat6a_b Substrate gene_expression Altered Gene Expression (e.g., ↑ p16INK4a) histone_acetylation->gene_expression cell_cycle Cell Cycle Progression gene_expression->cell_cycle Regulates g1_arrest G1 Cell Cycle Arrest cell_cycle->g1_arrest Blocked senescence Cellular Senescence g1_arrest->senescence

Caption: Signaling pathway of this compound inducing cell cycle arrest.

References

Navigating Unexpected Outcomes with WM-1119: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the KAT6A inhibitor, WM-1119.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective inhibitor of the lysine acetyltransferase KAT6A.[1][2][3] It functions as a reversible competitor of acetyl coenzyme A, thereby inhibiting the acetylation of histones by the MYST family of acetyltransferases.[4] This inhibition of KAT6A activity leads to cell cycle arrest in the G1 phase and the induction of cellular senescence, without causing DNA damage.[1][2][4]

Q2: In which cancer models is this compound expected to be most effective?

This compound has demonstrated significant anti-tumor activity in preclinical models of lymphoma and acute myeloid leukemia (AML) that harbor KAT6A rearrangements.[5][6][7] Specifically, it has been shown to abrogate the proliferative and clonogenic potential of KAT6A-rearranged AML cells.[5][7]

Q3: What are the known off-target effects of this compound?

This compound is a highly selective inhibitor for KAT6A. It is reported to be 1,100-fold more active against KAT6A than against KAT5 and 250-fold more active than against KAT7.[1][2] While extensive off-target profiling is ongoing, the current data suggests a high degree of specificity for KAT6A.

Troubleshooting Unexpected Experimental Results

Scenario 1: Reduced or No Efficacy in a Cancer Model Expected to Respond

Question: We are not observing the expected anti-proliferative effects of this compound in our cancer cell line, which we believed to be a good candidate. What could be the reason?

Possible Explanations and Troubleshooting Steps:

  • Genetic Context of the Model: The efficacy of this compound is highly dependent on the genetic background of the cancer cells. It is particularly effective in models with KAT6A rearrangements.[5][7] In contrast, AML with KMT2A (MLL) rearrangements shows limited sensitivity to this compound, even though it has a shared KAT6 genetic dependency.[5][7]

    • Actionable Step: Confirm the genetic background of your cancer model, specifically looking for KAT6A rearrangements.

  • Drug Concentration and Treatment Schedule: Insufficient drug concentration or a suboptimal treatment schedule can lead to a lack of response. In vivo studies have shown that the frequency of administration can significantly impact tumor growth arrest.[2]

    • Actionable Step: Perform a dose-response study to determine the optimal IC50 in your specific cell line. For in-vivo studies, consider optimizing the dosing schedule.

  • Cellular Senescence vs. Apoptosis: this compound primarily induces cell cycle arrest and senescence rather than apoptosis.[1][2][4] If your primary endpoint is apoptosis (e.g., caspase-3 cleavage), you may not see a significant effect.

    • Actionable Step: Assay for markers of senescence, such as increased p16INK4a and p19ARF protein levels, and perform a senescence-associated β-galactosidase assay.[1]

Scenario 2: Observation of Cellular Senescence Instead of Cell Death

Question: Our experiments show that this compound treatment leads to cells becoming enlarged and flattened, with a halt in proliferation, but we are not observing significant apoptosis. Is this an expected outcome?

Explanation:

Yes, this is the expected cellular phenotype. This compound's mechanism of action involves the induction of a senescence-like state.[1][2][4] This is a key anti-tumorigenic effect of the compound. The treatment results in an increase in the expression of cell cycle inhibitors like p16INK4a and p19ARF.[1]

Experimental Workflow for Confirming Senescence:

G start Treat Cells with this compound (and Vehicle Control) morphology Observe Cellular Morphology (Enlarged, Flattened) start->morphology proliferation Assess Cell Proliferation (e.g., Cell Counting, BrdU) start->proliferation senescence_assay Perform Senescence-Associated β-galactosidase Staining start->senescence_assay protein_analysis Analyze Protein Expression (Western Blot for p16, p19) start->protein_analysis end Confirm Senescence Phenotype morphology->end proliferation->end senescence_assay->end protein_analysis->end

Caption: Workflow for confirming the induction of cellular senescence by this compound.

Data Summary

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 / KdReference
KAT6ACell-free assay0.25 µM (IC50)[1]
KAT6ABinding assay2 nM (Kd)[2]
KAT5Binding assay2.2 µM (Kd)[2]
KAT7Binding assay0.5 µM (Kd)[2]
EMRK1184 Lymphoma CellsProliferation assay0.25 µM (IC50)[1][2]

Table 2: Differential Efficacy of this compound in AML Subtypes

AML SubtypeProliferative Potential after this compoundClonogenic Potential after this compoundMyeloid DifferentiationReference
KAT6A-rearrangedCompletely AbrogatedCompletely AbrogatedDramatically Increased[5][7]
KMT2A-rearrangedMinimally AffectedMinimally AffectedNot Significantly Altered[7]

Signaling Pathway

This compound Mechanism of Action Leading to Senescence

G cluster_0 cluster_1 cluster_2 WM1119 This compound KAT6A KAT6A WM1119->KAT6A Inhibits Histone_Acetylation Histone H3 Acetylation KAT6A->Histone_Acetylation p16_p19 Cdkn2a/b mRNA p16/p19 Protein KAT6A->p16_p19 Suppresses Gene_Expression Pro-proliferative Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle G1/S Transition Gene_Expression->Cell_Cycle Senescence Cellular Senescence p16_p19->Cell_Cycle Inhibits

References

how to prevent WM-1119 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WM-1119. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound, a potent and selective inhibitor of lysine acetyltransferase KAT6A. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective small molecule inhibitor of the lysine acetyltransferase KAT6A (also known as MOZ).[1] It functions as a reversible competitor of acetyl coenzyme A (acetyl-CoA), thereby inhibiting the histone acetylation activity of KAT6A.[2] Inhibition of KAT6A by this compound leads to cell cycle arrest in the G1 phase and induces a senescence phenotype in various cell types.[1][3] This is often accompanied by the upregulation of cell cycle inhibitors such as p16INK4a and p19ARF.[3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to prevent the degradation of this compound. Recommendations from various suppliers are summarized in the table below. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic (readily absorbs moisture from the air). Moisture can reduce the solubility of this compound.[1] For consistent results, prepare fresh stock solutions or use freshly opened DMSO. After dissolving, aliquot the stock solution into small, single-use vials and store them at -80°C for long-term use.

Q4: Is there an inactive control compound available for this compound?

A4: Yes, WM-2474 is cited as an inactive control for this compound in some studies.[5] It is structurally related to this compound but does not exhibit significant inhibitory activity against KAT6A, making it a suitable negative control for validating that the observed cellular effects are due to the specific inhibition of KAT6A.[5][6]

Troubleshooting Guide: Preventing and Identifying this compound Degradation

This guide addresses common issues that may arise from the improper storage and handling of this compound, leading to its degradation and impacting experimental outcomes.

Issue 1: Higher than expected IC50 value or loss of activity in cellular assays.

  • Possible Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution: Use a fresh vial of this compound powder and anhydrous DMSO to prepare a new stock solution.

      • Aliquot stock solutions: If you haven't already, aliquot your stock solutions into single-use volumes to minimize freeze-thaw cycles.

      • Verify with a new lot: If the issue persists, consider obtaining a new lot of the compound to rule out batch-specific issues.

      • Use a positive control: Include a known positive control compound in your assay to ensure the assay itself is performing as expected.

  • Possible Cause 2: Hydrolysis of this compound. The benzenesulfonohydrazide moiety in this compound may be susceptible to hydrolysis, especially in aqueous solutions or non-anhydrous solvents.

    • Troubleshooting Steps:

      • Use anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO for preparing stock solutions.

      • Minimize time in aqueous solutions: Prepare working dilutions in your cell culture medium immediately before use. Do not store this compound in aqueous solutions for extended periods.

      • Check the pH of your solutions: Although less likely to be an issue in standard cell culture media, be aware that extreme pH values can accelerate hydrolysis.

Issue 2: Precipitation observed in the stock solution upon thawing.

  • Possible Cause 1: Poor solubility due to moisture in DMSO.

    • Troubleshooting Steps:

      • Gentle warming and vortexing: Warm the vial to room temperature and vortex gently to try and redissolve the precipitate.

      • Prepare a fresh stock solution: If the precipitate does not dissolve, it is best to prepare a fresh stock solution using anhydrous DMSO.

      • Filter the solution: If preparing a fresh solution is not immediately possible, you may consider centrifuging the vial and carefully transferring the supernatant to a new tube. However, the actual concentration of the solution will be unknown and should be verified if possible.

  • Possible Cause 2: Compound degradation. The precipitate could be a degradation product which may be less soluble.

    • Troubleshooting Steps:

      • Discard the solution: It is safest to discard the solution and prepare a fresh stock to ensure the integrity of your experiments.

      • Analytical verification (if available): If you have access to analytical techniques like HPLC, you can analyze the solution to check for the presence of degradation products.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Repeated freeze-thaw cycles of the stock solution.

    • Troubleshooting Steps:

      • Aliquot, aliquot, aliquot: Prepare single-use aliquots of your stock solution to avoid repeated temperature cycling.

      • Maintain a log: Keep a log of how many times a stock solution vial has been thawed. It is recommended not to exceed 2-3 freeze-thaw cycles.[5]

  • Possible Cause 2: Light sensitivity. While not explicitly documented for this compound, compounds with aromatic rings and heteroatoms can be light-sensitive.

    • Troubleshooting Steps:

      • Protect from light: Store stock solutions in amber vials or wrap vials in aluminum foil.

      • Minimize light exposure during experiments: When preparing dilutions and treating cells, avoid prolonged exposure to direct light.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource
Solid Powder-20°C≥ 2-3 years[1][4]
In DMSO-80°C1-2 years[1][3]
In DMSO-20°C1-3 months[1][4]

Table 2: Potency and Selectivity of this compound

ParameterValueTargetSource
IC500.25 µMKAT6A (in lymphoma cells)[1][3]
Kd2 nMKAT6A[7]
Selectivity>250-fold vs. KAT5 & KAT7KAT6A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

  • Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes).

  • Store the aliquots at -80°C.

Protocol 2: General Cell-Based Assay Workflow

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of this compound in the appropriate cell culture medium. It is crucial to prepare these working solutions fresh for each experiment.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. If using, also include the inactive control WM-2474.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), Western blotting for target proteins, or flow cytometry for cell cycle analysis.

Mandatory Visualizations

WM-1119_Storage_Workflow cluster_storage Storage & Preparation cluster_experiment Experimental Use WM-1119_Powder This compound Powder Vial Stock_Solution 10 mM Stock Solution WM-1119_Powder->Stock_Solution Dissolve in Storage_Powder -20°C (Long-term) WM-1119_Powder->Storage_Powder Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Stock_Solution Aliquots Single-Use Aliquots Stock_Solution->Aliquots Aliquot Working_Dilution Fresh Working Dilution in Culture Medium Aliquots->Working_Dilution Thaw one aliquot Storage_Solution -80°C (Long-term) Aliquots->Storage_Solution Cell_Treatment Cell Treatment Working_Dilution->Cell_Treatment

Caption: Recommended workflow for storing and preparing this compound solutions.

WM-1119_Signaling_Pathway This compound This compound KAT6A KAT6A This compound->KAT6A Histone_Acetylation Histone H3 Acetylation KAT6A->Histone_Acetylation Gene_Expression Target Gene Expression (e.g., cell cycle regulators) Histone_Acetylation->Gene_Expression p16_p19 ↑ p16INK4a / p19ARF Gene_Expression->p16_p19 Cell_Cycle_Arrest G1 Cell Cycle Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence p16_p19->Cell_Cycle_Arrest

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: Addressing Cellular Resistance to WM-1119

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the KAT6A inhibitor WM-1119, encountering cellular resistance can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify, understand, and address potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the lysine acetyltransferase KAT6A.[1][2] By inhibiting KAT6A, this compound prevents the acetylation of histones, primarily H3K23, leading to cell cycle arrest in the G1 phase and the induction of cellular senescence.[1][2] This targeted epigenetic modulation has shown anti-tumor activity in preclinical models of lymphoma and KAT6A-rearranged Acute Myeloid Leukemia (AML).[3][4]

Q2: My cells, which were initially sensitive to this compound, are now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?

While specific resistance mechanisms to this compound are still under investigation, several plausible scenarios can be extrapolated from research on other histone acetyltransferase (HAT) inhibitors and general principles of drug resistance:

  • Increased Acetyl-CoA Levels: A key finding in resistance to HAT inhibitors is the elevation of intracellular acetyl-CoA concentrations.[1] Since this compound is a competitive inhibitor of acetyl-CoA, increased levels of the natural substrate can outcompete the inhibitor for binding to the catalytic site of KAT6A, thereby reducing its efficacy.[1]

  • Target Alteration: Although not yet reported for this compound, mutations in the KAT6A gene could potentially alter the drug-binding pocket, reducing the affinity of this compound for its target.

  • Upregulation of Bypass Pathways: Cells may develop resistance by activating signaling pathways that compensate for the loss of KAT6A activity. Given that KAT6A loss of function has been linked to the dysregulation of Wnt and p53 signaling, alterations in these pathways could be a potential bypass mechanism.

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of small molecule inhibitors from the cell, lowering the intracellular concentration of this compound to sub-therapeutic levels.

Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of your potentially resistant cell line with the parental, sensitive cell line. A significant rightward shift in the IC50 curve for the resistant line indicates a decreased sensitivity to this compound.

Troubleshooting Guides

Problem 1: Decreased potency of this compound in our cell line.
Possible Cause Troubleshooting Steps
Increased Acetyl-CoA Production 1. Metabolite Analysis: Measure intracellular acetyl-CoA levels in both sensitive and suspected resistant cells using a commercially available kit. 2. Inhibit Acetyl-CoA Synthesis: Treat resistant cells with an inhibitor of acetyl-CoA synthesis (e.g., an ATP citrate lyase inhibitor) in combination with this compound to see if sensitivity is restored.
Target Mutation 1. Sanger Sequencing: Sequence the coding region of the KAT6A gene in resistant cells to identify potential mutations in the drug-binding domain. 2. Functional Assay: If a mutation is found, express the mutant KAT6A protein and perform an in vitro acetyltransferase assay to assess its sensitivity to this compound compared to the wild-type protein.
Bypass Pathway Activation 1. Western Blot Analysis: Profile the activation status of key signaling pathways (e.g., Wnt, p53, MAPK, PI3K/Akt) in sensitive versus resistant cells treated with this compound. Look for increased phosphorylation or expression of key pathway components in the resistant line. 2. Combination Therapy: If a bypass pathway is identified, treat resistant cells with this compound in combination with an inhibitor of the activated pathway to assess for synergistic effects.
Problem 2: Complete lack of response to this compound in a new cell line.
Possible Cause Troubleshooting Steps
Intrinsic Resistance 1. KAT6A Expression: Verify the expression of KAT6A in your cell line by Western blot or qPCR. Low or absent KAT6A expression would confer intrinsic resistance. 2. Genomic Analysis: Check for genomic alterations in the KAT6A gene (e.g., deletions, inactivating mutations) in publicly available databases for your cell line of interest.
Drug Inactivity 1. Compound Integrity: Confirm the integrity and purity of your this compound stock through analytical methods like HPLC-MS. 2. Positive Control: Test your this compound stock on a known sensitive cell line to ensure it is active.
Suboptimal Experimental Conditions 1. Dose Range: Ensure you are using a sufficiently broad and high concentration range of this compound in your assays. 2. Treatment Duration: Optimize the duration of this compound treatment, as its effects on cell cycle and senescence may take several days to become apparent.

Data Presentation

Table 1: this compound Activity in Sensitive vs. Resistant Cell Lines
Cell LineIC50 (µM)Fold ResistanceDoubling Time (hours)
Parental (Sensitive)0.5124
Resistant Clone 15.210.422
Resistant Clone 28.917.823

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Initial Exposure: Culture the parental cancer cell line in the presence of this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat: Continue this process of stepwise dose escalation as the cells adapt and become resistant to the current concentration.

  • Characterization: After several months of continuous culture, the resulting cell population can be considered resistant. Characterize the resistant phenotype by determining the new IC50 value.

  • Clonal Selection (Optional): Isolate single-cell clones from the resistant population to obtain a more homogeneous resistant cell line.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation
  • Cell Lysis: Treat sensitive and resistant cells with this compound (at their respective IC50 concentrations) for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-catenin, p53) and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

cluster_0 This compound Action This compound This compound KAT6A KAT6A This compound->KAT6A inhibits Histone Acetylation Histone Acetylation KAT6A->Histone Acetylation promotes Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Histone Acetylation->Cell Cycle Arrest (G1) Senescence Senescence Histone Acetylation->Senescence

Figure 1. Mechanism of action of this compound.

cluster_1 Troubleshooting this compound Resistance Decreased Efficacy Decreased Efficacy Increased Acetyl-CoA Increased Acetyl-CoA Decreased Efficacy->Increased Acetyl-CoA Target Mutation Target Mutation Decreased Efficacy->Target Mutation Bypass Pathways Bypass Pathways Decreased Efficacy->Bypass Pathways Measure Metabolites Measure Metabolites Increased Acetyl-CoA->Measure Metabolites Sequence KAT6A Sequence KAT6A Target Mutation->Sequence KAT6A Profile Signaling Profile Signaling Bypass Pathways->Profile Signaling

Figure 2. Troubleshooting workflow for this compound resistance.

cluster_2 Potential Resistance Pathways cluster_3 Resistance Mechanisms This compound This compound KAT6A KAT6A This compound->KAT6A inhibits Cell Survival Cell Survival KAT6A->Cell Survival Increased Acetyl-CoA Increased Acetyl-CoA Increased Acetyl-CoA->KAT6A competes with this compound Wnt Pathway Activation Wnt Pathway Activation Wnt Pathway Activation->Cell Survival p53 Inactivation p53 Inactivation p53 Inactivation->Cell Survival

Figure 3. Potential signaling pathways in this compound resistance.

References

Technical Support Center: Improving the Bioavailability of WM-1119 for In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo application of WM-1119, a potent and selective KAT6A inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective small molecule inhibitor of the lysine acetyltransferase KAT6A (also known as MOZ).[1][2] It functions as a reversible competitor of acetyl coenzyme A (acetyl-CoA), inhibiting the acetylation of histones and other protein targets by KAT6A.[3] This inhibition can induce cell cycle arrest, cellular senescence, and suppress tumor growth, making it a compound of interest in cancer research.[1][3]

Q2: I am observing poor efficacy of this compound in my in vivo experiments. What could be the underlying cause?

Poor in vivo efficacy of this compound can stem from several factors, primarily related to its bioavailability. While this compound was developed to have increased bioavailability compared to its predecessor, WM-8014, its inherent low aqueous solubility can still present challenges.[4] Key factors to consider are:

  • Suboptimal Formulation: The method used to dissolve or suspend this compound for administration is critical. An inappropriate vehicle can lead to poor absorption.

  • Rapid Clearance: this compound is reported to be rapidly cleared from plasma, with concentrations dropping significantly within 4-6 hours after intraperitoneal injection.[1] This necessitates a carefully planned dosing schedule to maintain therapeutic concentrations.

  • Administration Route: The route of administration (e.g., oral gavage vs. intraperitoneal injection) will significantly impact the pharmacokinetic profile.

Q3: What are the recommended vehicles for formulating this compound for in vivo administration?

The choice of vehicle is crucial for maximizing the bioavailability of this compound. Based on available literature and supplier recommendations, several options can be considered:

  • For Intraperitoneal (IP) Injection: A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. A typical protocol involves dissolving this compound in DMSO first, then sequentially adding PEG300, Tween-80, and saline.[1] Another option is using PEG400 as the vehicle.

  • For Oral (PO) Administration: A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na) in water.[5] For a clear solution for oral administration, a formulation with DMSO, PEG300, Tween-80, and ddH2O can be utilized.[5] Another option for a clear solution involves 10% DMSO and 90% corn oil.[1]

Q4: How frequently should this compound be administered to maintain effective concentrations in vivo?

Due to its rapid clearance, frequent administration of this compound is necessary to maintain therapeutic levels. In a lymphoma mouse model, intraperitoneal injections were administered every 6 hours (four times per day) to effectively arrest tumor growth.[1] A less frequent administration of every 8 hours (three times per day) was found to be less effective.[1] The optimal dosing frequency should be determined empirically for your specific animal model and experimental goals.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation of this compound in the formulation Poor solubility of this compound in the chosen vehicle.Ensure you are following a validated formulation protocol. Gentle heating and/or sonication can aid in dissolution.[1] Always prepare the formulation fresh before each use. If precipitation persists, consider trying an alternative vehicle system as outlined in the FAQs.
Inconsistent results between animals Variability in drug formulation or administration.Ensure the this compound formulation is homogeneous before each administration, especially if it is a suspension. For suspensions, vortex the solution immediately before drawing it into the syringe. Standardize the administration technique (e.g., depth and location of IP injection) to minimize variability.
No observable phenotype or target engagement Insufficient drug exposure due to low bioavailability or rapid clearance.Increase the dosing frequency as suggested by pharmacokinetic data (e.g., from every 8 hours to every 6 hours).[1] Consider a different route of administration that might offer better systemic exposure. Verify target engagement by measuring the acetylation levels of known KAT6A substrates (e.g., H3K9ac) in tumor or surrogate tissues.[6]
Animal distress or adverse effects Vehicle toxicity or high concentration of co-solvents like DMSO.Always include a vehicle-only control group to assess the effects of the formulation itself. If using DMSO, aim to keep the final concentration as low as possible, ideally below 10% in the final formulation for injections. Monitor animals closely for any signs of distress.

Quantitative Data

While several sources state that this compound has improved bioavailability over its predecessor WM-8014, specific publicly available pharmacokinetic data such as Cmax, Tmax, and AUC for oral administration is limited in the reviewed literature. One source mentions the availability of plasma concentration data after intravenous and oral dosing in rats and intraperitoneal dosing in mice, but the actual data is not provided in the publication. Researchers are encouraged to perform their own pharmacokinetic studies to determine these parameters in their specific models.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight389.38 g/mol [5]
SolubilitySoluble in DMSO[5]
Insoluble inWater, Ethanol[5]

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection

This protocol is adapted from supplier recommendations for achieving a clear solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 to the tube. The recommended ratio is 10% DMSO and 40% PEG300 in the final volume.

  • Vortex the mixture until it is a clear solution.

  • Add Tween-80 to the solution (recommended 5% of the final volume) and vortex thoroughly.

  • Add saline to reach the final desired concentration and volume (recommended 45% of the final volume).

  • Vortex the final solution until it is clear and homogeneous.

  • Administer the freshly prepared solution to the animals via intraperitoneal injection.

Protocol 2: Formulation of this compound for Oral Gavage (Suspension)

This protocol is suitable for administering this compound as a suspension.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound powder.

  • Levigate the this compound powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.

  • Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously stirring or homogenizing to ensure a uniform suspension.

  • Administer the suspension immediately via oral gavage, ensuring the suspension is well-mixed before each administration.

Signaling Pathway

This compound inhibits the acetyltransferase activity of KAT6A. One of the key downstream signaling pathways affected by KAT6A is the PI3K/AKT pathway. KAT6A can upregulate the transcription of PIK3CA, the catalytic subunit of PI3K, leading to increased AKT signaling and promoting cell proliferation and survival. By inhibiting KAT6A, this compound can downregulate this pathway.

KAT6A_Signaling_Pathway WM1119 This compound KAT6A KAT6A WM1119->KAT6A Histone_Acetylation Histone Acetylation (e.g., H3K9ac) KAT6A->Histone_Acetylation PIK3CA_Transcription PIK3CA Gene Transcription KAT6A->PIK3CA_Transcription Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT6A PI3K PI3K PIK3CA_Transcription->PI3K AKT AKT PI3K->AKT Cell_Survival_Proliferation Cell Survival & Proliferation AKT->Cell_Survival_Proliferation

Caption: this compound inhibits KAT6A, preventing histone acetylation and PI3K/AKT pathway activation.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.

InVivo_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model 1. Establish Animal Model (e.g., Tumor Xenograft) Formulation 2. Prepare this compound Formulation (and Vehicle Control) Animal_Model->Formulation Dosing 3. Administer this compound (e.g., 50 mg/kg, IP, 4x daily) Formulation->Dosing Monitoring 4. Monitor Animal Health & Tumor Growth Dosing->Monitoring Endpoint 5. Endpoint Analysis (e.g., Tumor Weight, Biomarkers) Monitoring->Endpoint Data_Analysis 6. Statistical Analysis & Interpretation Endpoint->Data_Analysis

Caption: A generalized workflow for conducting an in vivo study with this compound.

References

quality control measures for WM-1119 from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the quality and consistency of the selective KAT6A inhibitor, WM-1119, procured from various suppliers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective small molecule inhibitor of lysine acetyltransferase 6A (KAT6A).[1][2][3] Its mechanism of action involves the competitive inhibition of KAT6A, which leads to the induction of cell cycle exit and cellular senescence without causing DNA damage.[1][2] This activity has been shown to arrest the progression of lymphoma in mice.[1][4]

Q2: We are observing lower than expected potency of this compound in our cell-based assays compared to published data. What could be the cause?

A2: Discrepancies in potency can arise from several factors related to the quality of the this compound batch. Key aspects to investigate include the purity of the compound, its solubility in your specific assay medium, and its activity. We recommend performing a series of in-house quality control checks to verify the specifications of the compound from your supplier.

Q3: What are the critical quality control parameters to assess for new batches of this compound from different suppliers?

A3: For any new batch of this compound, we recommend a three-tiered quality control assessment focusing on identity, purity, and activity.

  • Identity Confirmation: Verifying that the compound is indeed this compound.

  • Purity Assessment: Quantifying the percentage of this compound and identifying any potential impurities.

  • Activity Verification: Ensuring the compound is biologically active and meets expected potency levels.

Troubleshooting Guide

Issue 1: Inconsistent Experimental Results Between Batches

If you are observing variability in your results when using this compound from different suppliers or even different lots from the same supplier, it is crucial to perform side-by-side quality control experiments.

Parameter Methodology Acceptance Criteria Potential Impact of Deviation
Identity LC-MSExpected mass-to-charge ratio (m/z) for this compound (C18H13F2N3O3S, MW: 389.38)Incorrect compound will lead to a complete lack of expected biological activity.
Purity HPLC/UPLC≥98% purity is a common specification from suppliers.Lower purity can result in reduced potency and potential off-target effects from impurities.
Solubility Visual Inspection & NephelometryClear solution at the desired concentration in the chosen solvent (e.g., DMSO).Poor solubility can lead to inaccurate dosing and lower than expected efficacy.
Activity Cell-Based Assay (e.g., Lymphoma cell proliferation)IC50 value comparable to published data (e.g., 0.25 µM in lymphoma cells).[1][2]Higher IC50 values indicate reduced biological activity of the compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Prepare mobile phase A: Water with 0.1% FA.

  • Prepare mobile phase B: Acetonitrile with 0.1% FA.

  • Set up the HPLC system with a C18 column.

  • Equilibrate the column with 95% mobile phase A and 5% mobile phase B.

  • Inject 10 µL of the this compound sample.

  • Run a linear gradient from 5% to 95% mobile phase B over 20 minutes.

  • Monitor the absorbance at a suitable wavelength (e.g., 254 nm).

  • Calculate the purity by integrating the area of the major peak corresponding to this compound and expressing it as a percentage of the total peak area.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • LC-MS grade solvents (as per HPLC protocol)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Use the same chromatographic conditions as the HPLC purity assessment.

  • Introduce the column eluent into the ESI-MS source.

  • Acquire mass spectra in positive ion mode.

  • Look for the protonated molecule [M+H]+. For this compound (MW: 389.38), the expected m/z would be approximately 390.39.

Protocol 3: In Vitro Activity Assessment in a Lymphoma Cell Line

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • A suitable lymphoma cell line (e.g., EMRK1184).[5]

  • Complete cell culture medium.

  • Cell proliferation reagent (e.g., CellTiter-Glo®).

  • 96-well plates.

  • This compound from different suppliers.

Procedure:

  • Seed lymphoma cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Prepare a serial dilution of this compound from each supplier in complete medium.

  • Treat the cells with the different concentrations of this compound and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value for each supplier's compound.

Visual Guides

QC_Workflow This compound Quality Control Workflow cluster_0 Initial Assessment cluster_1 Analytical Chemistry QC cluster_2 Biological Activity QC cluster_3 Decision cluster_4 Outcome new_batch Receive New Batch of this compound coa_review Review Certificate of Analysis (CoA) new_batch->coa_review visual_insp Visual Inspection (Color, Form) coa_review->visual_insp solubility_test Solubility Test in DMSO visual_insp->solubility_test hplc_purity HPLC for Purity (>98%) solubility_test->hplc_purity lcms_identity LC-MS for Identity (MW ~389.38) hplc_purity->lcms_identity cell_assay In Vitro Cell-Based Assay lcms_identity->cell_assay ic50_det Determine IC50 Value cell_assay->ic50_det pass_qc Pass QC? ic50_det->pass_qc accept_batch Accept Batch for Experiments pass_qc->accept_batch Yes reject_batch Reject Batch & Contact Supplier pass_qc->reject_batch No

Caption: Quality control workflow for this compound from different suppliers.

Signaling_Pathway Simplified this compound Mechanism of Action cluster_downstream Downstream Effects WM1119 This compound KAT6A KAT6A WM1119->KAT6A inhibits Histone_Acetylation Histone Acetylation (e.g., H3K9ac) KAT6A->Histone_Acetylation Gene_Expression Target Gene Expression (e.g., E2f2, Ezh2, Melk) Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Tumor_Growth Tumor Growth Arrest Senescence->Tumor_Growth

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

identifying potential artifacts in WM-1119 experiments

Author: BenchChem Technical Support Team. Date: November 2025

WM-1119 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential artifacts during experiments with this compound. For the purposes of this guide, this compound is a selective, ATP-competitive inhibitor of Protein Kinase Z (PKZ), a key enzyme in the hypothetical "Z-Signal" pathway implicated in cell proliferation.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound in a cell viability assay is significantly different from the published value. What could be the cause?

A1: Discrepancies in IC50 values are common and can arise from multiple factors.[1][2][3] Key aspects to verify include cell line variations, cell density at the time of treatment, and the duration of compound exposure.[1][4] Ensure that your experimental conditions, such as passage number and confluency, are consistent. It is also crucial to confirm the concentration of your this compound stock solution and its stability under your storage conditions.

Q2: I am observing unexpected bands in my Western blot when probing for the downstream target of PKZ. Could this be an off-target effect of this compound?

A2: While off-target effects are possible with any kinase inhibitor, unexpected bands on a Western blot can also result from several technical issues.[5] Common causes include antibody cross-reactivity, sample degradation, or issues with the gel or transfer process.[5][6][7] To investigate, include a positive control lysate and consider running a secondary antibody-only control to check for non-specific binding.[8] If the issue persists, a kinase profiling screen may be necessary to identify true off-target activities.

Q3: this compound appears to precipitate in my cell culture medium upon dilution from a DMSO stock. How can I resolve this?

A3: Poor aqueous solubility is a known issue for some small molecule inhibitors.[9] To minimize precipitation, ensure the final DMSO concentration in your culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] You can also try a stepwise dilution of your DMSO stock into a pre-warmed aqueous buffer with gentle mixing to improve solubility.[10]

Q4: My cell viability results are inconsistent across replicate experiments. What are the common sources of variability?

A4: Inconsistent results in cell-based assays can stem from several sources.[11] Variability in cell seeding density is a frequent cause; ensure your cells are evenly distributed in the wells.[4] Other factors include fluctuations in incubation times, temperature, or CO2 levels.[1] It is also important to ensure that your reagents are properly mixed and that your pipetting is accurate.

Troubleshooting Guides

Guide 1: Investigating Unexpected Results in Cell Viability Assays

If you observe lower-than-expected potency or an unusual dose-response curve in your cell viability assays (e.g., MTT, CellTiter-Glo), it could be due to compound-specific artifacts.[12] This guide provides a logical workflow to identify the root cause.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} /dot

Troubleshooting workflow for cell viability assays.

Table 1: Troubleshooting Inconsistent IC50 Values for this compound

Potential Cause Recommended Action Expected Outcome
Cell Line Variability Standardize cell passage number (e.g., use passages 5-15). Confirm cell line identity via STR profiling.Consistent IC50 values across experiments.
Inaccurate Seeding Density Use an automated cell counter. Perform a cell titration experiment to find the optimal density.Reduced well-to-well variability and more reproducible dose-response curves.
Compound Degradation Prepare fresh serial dilutions for each experiment from a validated stock. Aliquot and store stock solutions at -80°C.Potency of this compound is restored to the expected range.
Assay Interference Run a cell-free control with this compound and assay reagents to check for direct chemical interference.[12]Determine if this compound directly interacts with assay components (e.g., reducing MTT).

Experimental Protocols

Protocol 1: Western Blot for Phospho-SUB1 (Downstream Target of PKZ)

This protocol describes the detection of phosphorylated SUB1 (p-SUB1), a direct downstream target of PKZ, in response to this compound treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa) at a density of 1x10^6 cells per 60 mm dish. Allow cells to adhere overnight. The next day, treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours.

  • Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes. Load 20 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[13] Incubate the membrane with a primary antibody against p-SUB1 (e.g., 1:1000 dilution) overnight at 4°C.

  • Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.[9]

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total SUB1 or a loading control like GAPDH.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a standard MTT assay to determine the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of viability versus the log of the this compound concentration to determine the IC50 value.[1]

Signaling Pathway

The diagram below illustrates the hypothetical Z-Signal pathway, highlighting the inhibitory action of this compound on PKZ and its downstream effects.

dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} /dot

The Z-Signal pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of KAT6A/B Inhibitors: WM-1119 vs. WM-8014

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two potent and selective inhibitors of the lysine acetyltransferases KAT6A and KAT6B: WM-1119 and WM-8014. Both compounds are instrumental in research settings for studying the roles of these epigenetic modifiers in various biological processes, particularly in oncology. This document outlines their comparative efficacy, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in experimental design and drug development.

At a Glance: Key Efficacy and Specificity Data

The following tables summarize the quantitative data on the potency and selectivity of this compound and WM-8014 against various lysine acetyltransferases (KATs).

Table 1: In Vitro Potency (IC50)

CompoundTargetIC50 (nM)Assay Type
WM-8014 KAT6A8Cell-free
KAT6B28Cell-free
KAT5 (Tip60)224Cell-free
KAT7 (HBO1)342Cell-free
This compound KAT6A6.3Cell-free
KAT6A250 (in lymphoma cells)Cell-based

Table 2: Binding Affinity (Kd)

CompoundTargetKd (nM)
WM-8014 KAT6A5
This compound KAT6A2
KAT52200
KAT7500

Summary of In Vitro Data: Both WM-8014 and this compound are highly potent inhibitors of KAT6A, with this compound demonstrating a slightly higher binding affinity in cell-free assays. Notably, this compound exhibits greater selectivity for KAT6A over KAT5 and KAT7 compared to WM-8014[1]. In a cell-based assay, this compound showed an IC50 of 0.25 µM in lymphoma cells[1].

Mechanism of Action and Cellular Effects

WM-8014 and this compound are reversible, acetyl-coenzyme A (Ac-CoA) competitive inhibitors of the MYST family of histone acetyltransferases, primarily targeting KAT6A and the closely related KAT6B[2][3][4]. Inhibition of KAT6A/B leads to a reduction in the acetylation of histone H3 at lysine 9 (H3K9ac) and lysine 23 (H3K23ac) at specific gene loci[3][5].

This inhibition of KAT6A/B activity triggers a cellular senescence program that is dependent on the INK4A/ARF (CDKN2A) tumor suppressor locus[2][3]. The induction of senescence involves the upregulation of p16INK4a and p19ARF, leading to cell cycle arrest in the G1 phase without causing DNA damage[1]. This mechanism underlies the anti-proliferative and tumor-suppressive effects observed with these inhibitors.

Signaling Pathway of KAT6A Inhibition

The following diagram illustrates the signaling pathway affected by the inhibition of KAT6A by this compound and WM-8014.

KAT6A_Inhibition_Pathway cluster_inhibitors KAT6A/B Inhibitors cluster_core_complex KAT6A/B Core Complex cluster_downstream Downstream Effects WM1119 This compound KAT6A KAT6A/B WM1119->KAT6A Inhibit WM8014 WM-8014 WM8014->KAT6A Inhibit H3K9ac H3K9ac / H3K23ac (at target gene promoters) KAT6A->H3K9ac Promotes CDKN2A CDKN2A (p16INK4A/p19ARF) Upregulation KAT6A->CDKN2A Indirectly Suppresses AcCoA Acetyl-CoA AcCoA->KAT6A Competes with GeneExpression Altered Gene Expression (e.g., ↓E2F2, EZH2, MELK) H3K9ac->GeneExpression Regulates GeneExpression->CDKN2A Suppresses CellCycleArrest G1 Cell Cycle Arrest CDKN2A->CellCycleArrest Senescence Cellular Senescence CellCycleArrest->Senescence TumorGrowth Tumor Growth Inhibition Senescence->TumorGrowth Leads to Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Biochemical_Assay Biochemical Assays (IC50, Kd vs. KAT panel) Cell_Based_Assay Cell-Based Assays (Proliferation, Senescence, Target Engagement) Biochemical_Assay->Cell_Based_Assay Pharmacokinetics Pharmacokinetics (Bioavailability, Plasma Protein Binding) Cell_Based_Assay->Pharmacokinetics Lead Candidate Selection Efficacy_Models Efficacy Models (e.g., Lymphoma, HCC) Pharmacokinetics->Efficacy_Models Data_Comparison Comparative Analysis (Potency, Selectivity, Efficacy) Efficacy_Models->Data_Comparison

References

Validating the On-Target Effects of WM-1119: A Comparative Guide to siRNA-Mediated Target Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lysine acetyltransferase (KAT) 6A inhibitor, WM-1119, with siRNA-mediated knockdown of KAT6A for the validation of its on-target effects. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a clear understanding of these validation strategies.

Executive Summary

This compound is a potent and selective small molecule inhibitor of KAT6A, a histone acetyltransferase implicated in various cancers. Validating that the observed cellular effects of this compound are a direct consequence of KAT6A inhibition is a critical step in its preclinical development. A widely accepted method for such on-target validation is the use of small interfering RNA (siRNA) to specifically silence the expression of the target protein, in this case, KAT6A. This guide demonstrates that the phenotypic and molecular effects of this compound treatment closely mimic those of KAT6A siRNA knockdown, providing strong evidence for its on-target activity.

Data Presentation: this compound vs. KAT6A siRNA

The following tables summarize the quantitative data comparing the effects of this compound and KAT6A siRNA on cell viability and key molecular markers.

Table 1: Comparison of this compound and KAT6A siRNA on Cell Viability

TreatmentCell LineAssayEndpointResultReference
This compoundEMRK1184 (Lymphoma)Cell Proliferation AssayIC500.25 µM[1][1]
KAT6A siRNAGlioblastoma (U87 and LN229)Cell Proliferation Assay% Reduction in ProliferationSignificant decrease in cell proliferation[2][3][4][5][2][3][4][5]

Table 2: Comparison of this compound and KAT6A siRNA on Molecular Target Engagement

TreatmentCell LineAssayMarkerResultReference
This compoundMast CellsReporter AssayAP-1 ActivityReduced AP-1 activity[6][6]
KAT6A siRNAMast CellsReporter AssayAP-1 ActivityReduced AP-1 activity by inhibiting c-Fos expression[6][6]
KAT6A shRNAGlioblastoma (U87 and LN229)Western BlotH3K23 AcetylationDecreased levels of H3K23ac[2][3][4][2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

siRNA Transfection for KAT6A Knockdown

This protocol describes the general procedure for transiently knocking down KAT6A expression using siRNA.

Materials:

  • KAT6A-specific siRNA and non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Appropriate cell culture plates and media

  • Target cells (e.g., Glioblastoma cell lines U87 or LN229)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute KAT6A siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: After incubation, harvest the cells to assess KAT6A protein levels by Western blot.

Western Blot Analysis for KAT6A and H3K23ac

This protocol outlines the steps for detecting protein levels of KAT6A and its downstream histone mark, H3K23ac.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-KAT6A, anti-H3K23ac, anti-Histone H3 (loading control), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the cells treated with this compound or transfected with siRNA using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to assess cell viability after treatment with this compound or KAT6A siRNA.

Materials:

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound or transfect with KAT6A/control siRNA as described above.

  • Incubation: Incubate for the desired time period (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of KAT6A, the experimental workflow for validating this compound's on-target effects, and a comparison of the two validation methods.

KAT6A_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KAT6A KAT6A Histone_H3 Histone H3 KAT6A->Histone_H3 Acetylates c_Fos_Promoter c-Fos Promoter KAT6A->c_Fos_Promoter Regulates H3K23ac H3K23ac Histone_H3->H3K23ac Acetylation TRIM24 TRIM24 H3K23ac->TRIM24 Recruits PIK3CA_Promoter PIK3CA Promoter TRIM24->PIK3CA_Promoter Binds to PIK3CA_Transcription PIK3CA Transcription PIK3CA_Promoter->PIK3CA_Transcription Activates PI3K PI3K PIK3CA_Transcription->PI3K Leads to AP1_Activity AP-1 Activity c_Fos_Promoter->AP1_Activity Controls AKT AKT PI3K->AKT Activates Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation Cell_Migration Cell Migration AKT->Cell_Migration

Figure 1. Simplified KAT6A signaling pathway in cancer.

On_Target_Validation_Workflow cluster_WM1119 This compound Arm cluster_siRNA siRNA Arm start Start: Hypothesis This compound inhibits KAT6A treatment Cell Treatment start->treatment knockdown siRNA Transfection start->knockdown phenotypic_assay Phenotypic Assays (e.g., Cell Viability) treatment->phenotypic_assay molecular_assay Molecular Assays (e.g., Western Blot for H3K23ac) treatment->molecular_assay knockdown->phenotypic_assay knockdown->molecular_assay comparison Compare Results phenotypic_assay->comparison molecular_assay->comparison conclusion Conclusion: On-target effect validated comparison->conclusion

Figure 2. Experimental workflow for validating this compound on-target effects.

Comparison_Diagram cluster_shared Shared Outcome WM1119 This compound - Small molecule inhibitor - Reversible binding - Potential for off-target effects - Dose-dependent activity siRNA KAT6A siRNA - Genetic knockdown - Highly specific - Transient effect - Potential for incomplete knockdown outcome Inhibition of KAT6A function Reduced Cell Proliferation Decreased H3K23ac

References

A Comparative Analysis of WM-1119 and Other KAT6A Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of WM-1119, a potent and selective KAT6A inhibitor, with other emerging inhibitors targeting the same epigenetic regulator. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, experimental methodologies, and pathway visualizations to facilitate an objective evaluation of current KAT6A-targeted therapeutic strategies.

Abstract

Lysine Acetyltransferase 6A (KAT6A), also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a critical epigenetic regulator implicated in various cancers, including acute myeloid leukemia (AML) and breast cancer. Its role in transcriptional regulation through histone acetylation makes it a compelling target for therapeutic intervention. This compound has emerged as a highly selective and potent inhibitor of KAT6A. This guide presents a comparative analysis of this compound with other notable KAT6A inhibitors, including WM-8014, CTx-648 (PF-9363), and BAY-184, focusing on their biochemical potency, cellular activity, and selectivity.

Data Presentation

Table 1: Biochemical Potency and Selectivity of KAT6A Inhibitors
CompoundTargetIC50 (nM)Kd (nM)SelectivityAssay TypeReference
This compound KAT6A6.3[1]2[1][2][3][4]>1,100-fold vs KAT5, >250-fold vs KAT7[3][4][5]Biochemical (AlphaScreen)[1][1]
WM-8014KAT6A--Less specific than this compound-[3]
CTx-648 (PF-9363)KAT6A/KAT6B0.3 (ZR-75-1 cells), 0.9 (T47D cells)[6]-Highly selective vs other MYST family members[7][8]Cellular[6]
BAY-184KAT6A71-11-fold selective for KAT7TR-FRET[9]
Table 2: Cellular Activity of KAT6A Inhibitors
CompoundCell LineIC50 (µM)EffectReference
This compound EMRK1184 (Lymphoma)0.25[2][3]Induces cell cycle arrest and senescence[3][3]
WM-8014EMRK1184 (Lymphoma)2.3[3]Induces cell cycle arrest and senescence[3]
CTx-648 (PF-9363)ZR-75-1 (Breast Cancer)0.0003Downregulates H3K23Ac[6]
CTx-648 (PF-9363)T47D (Breast Cancer)0.0009Downregulates H3K23Ac[6]
BAY-184ZR-75-1 (Breast Cancer)0.13Inhibits cell growth[9]

Signaling Pathways and Experimental Workflows

KAT6A Signaling in Glioblastoma

KAT6A plays a significant role in glioblastoma tumorigenesis by upregulating the PI3K/AKT signaling pathway. KAT6A-mediated acetylation of H3K23 recruits the TRIM24 protein, which in turn activates the transcription of PIK3CA, a catalytic subunit of PI3K. This leads to the activation of AKT and subsequent downstream signaling, promoting cell proliferation and survival.

KAT6A_PI3K_AKT_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KAT6A KAT6A Histone_H3 Histone H3 KAT6A->Histone_H3 Acetylates H3K23ac H3K23ac Histone_H3->H3K23ac TRIM24 TRIM24 H3K23ac->TRIM24 Recruits PIK3CA_Gene PIK3CA Gene TRIM24->PIK3CA_Gene Activates Transcription PIK3CA_mRNA PIK3CA mRNA PIK3CA_Gene->PIK3CA_mRNA Transcription PIK3CA_Protein PIK3CA Protein PIK3CA_mRNA->PIK3CA_Protein Translation PI3K PI3K PIK3CA_Protein->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation WM1119 This compound WM1119->KAT6A Inhibits

Caption: KAT6A-mediated PI3K/AKT signaling pathway in glioblastoma.

Experimental Workflow for Evaluating KAT6A Inhibitors

The evaluation of novel KAT6A inhibitors typically follows a multi-step process, starting from biochemical assays to assess direct enzyme inhibition, followed by cell-based assays to determine cellular potency and mechanism of action, and culminating in in vivo studies to evaluate efficacy and safety in animal models.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Recombinant KAT6A Enzyme Assay (e.g., AlphaScreen) B Determine IC50 & Kd A->B C Selectivity Profiling (vs. other KATs) B->C D Cell Viability/Proliferation (e.g., MTT Assay) C->D Lead Compound Selection E Target Engagement (e.g., Western Blot for H3K23ac) D->E F Mechanism of Action (Cell Cycle Analysis, Apoptosis Assays) E->F G Pharmacokinetics (ADME) F->G Candidate for In Vivo Testing H Efficacy in Animal Models (e.g., Xenografts) G->H I Toxicity Assessment H->I

Caption: General experimental workflow for KAT6A inhibitor evaluation.

Experimental Protocols

Biochemical AlphaScreen™ Assay for KAT6A Activity

This protocol outlines a method to determine the in vitro potency of inhibitors against KAT6A. The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction of molecules in a solution.

Materials:

  • Recombinant human KAT6A enzyme

  • Biotinylated histone H3 peptide substrate

  • Acetyl-CoA

  • Anti-acetylated H3K23 antibody conjugated to Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

  • 384-well microplates

  • Test compounds (e.g., this compound) diluted in DMSO

Procedure:

  • Prepare a reaction mixture containing KAT6A enzyme, biotinylated histone H3 peptide, and assay buffer.

  • Add test compounds at various concentrations to the wells of the microplate.

  • Initiate the enzymatic reaction by adding Acetyl-CoA to each well.

  • Incubate the plate at 30°C for 1 hour to allow for histone acetylation.

  • Stop the reaction by adding a solution containing the anti-acetylated H3K23 Acceptor beads and Streptavidin Donor beads.

  • Incubate the plate in the dark at room temperature for 1 hour to allow for bead-antibody-substrate binding.

  • Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of histone acetylation.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of KAT6A inhibitors on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., EMRK1184 lymphoma, ZR-75-1 breast cancer)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is used to confirm the on-target effect of KAT6A inhibitors by measuring the levels of histone H3 lysine 23 acetylation (H3K23ac).

Materials:

  • Cells treated with KAT6A inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-H3K23ac, anti-total Histone H3 (as a loading control)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-H3K23ac antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.

Conclusion

This compound stands out as a highly potent and selective KAT6A inhibitor with demonstrated efficacy in both biochemical and cellular assays.[1][3] Its superior selectivity profile compared to earlier compounds like WM-8014 suggests a more favorable therapeutic window.[3] Newer inhibitors such as CTx-648 (PF-9363) and BAY-184 also exhibit potent anti-proliferative effects in various cancer cell lines.[6][9] The choice of inhibitor for a specific research application will depend on the desired balance of potency, selectivity, and the specific cellular context being investigated. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further explore the therapeutic potential of KAT6A inhibition.

References

Validating the Senescence Phenotype Induced by WM-1119: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of WM-1119, a potent KAT6A/B inhibitor, with other established methods for inducing cellular senescence. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying molecular pathways to aid researchers in effectively validating the senescence phenotype in their experimental models.

Introduction to this compound and Cellular Senescence

Cellular senescence is a fundamental biological process characterized by a stable state of cell cycle arrest, accompanied by distinct phenotypic changes. It plays a crucial role in tumor suppression, embryonic development, and aging. This compound is a small molecule inhibitor of the histone acetyltransferases KAT6A and KAT6B.[1][2][3] It induces cell cycle exit and cellular senescence without causing DNA damage, a key distinction from many conventional chemotherapy agents.[2][3] The senescence induced by this compound is dependent on the INK4A/ARF tumor suppressor pathway.[2][3]

Comparative Analysis of Senescence Induction Methods

Validating the senescent phenotype requires a multi-faceted approach, employing a panel of biomarkers. Below, we compare the effects of this compound with other commonly used senescence inducers across key markers.

Senescence MarkerThis compoundDoxorubicinEtoposideOxidative Stress (H₂O₂)
Mechanism of Action Inhibition of KAT6A/B histone acetyltransferase activityDNA intercalation and topoisomerase II inhibition, leading to DNA damageTopoisomerase II inhibition, causing DNA double-strand breaksInduction of reactive oxygen species (ROS), leading to macromolecular damage
SA-β-Galactosidase Activity Increased (qualitatively similar to WM-8014 which shows a significant increase in MFI)[1]Significant increase in the percentage of positive cells[4]60-70% of cells show positive staining[2]Increased activity[4]
p16INK4a Expression Upregulation of Cdkn2a mRNA (qualitatively similar to WM-8014)[1]Upregulation[5]Upregulation[6]Upregulation[6]
p21Waf1/Cip1 Expression -Significant upregulation[4]Upregulation[2]Upregulation[4]
Lamin B1 Expression -Decreased[7]Decreased[7]Decreased[7]
Senescence-Associated Secretory Phenotype (SASP) -Induction of various SASP factors (e.g., IL-6, IL-8)[8]Induction of SASP factors (e.g., IL-6)Induction of a distinct pro-inflammatory SASP profile

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved, we provide diagrams generated using the DOT language for key signaling pathways and experimental workflows.

cluster_wm1119 This compound Pathway WM1119 This compound KAT6A KAT6A/B WM1119->KAT6A inhibits Histone_Ac Histone Acetylation KAT6A->Histone_Ac promotes Acetyl_CoA Acetyl-CoA CDKN2A CDKN2A Locus (p16INK4a/p19ARF) Histone_Ac->CDKN2A represses Cell_Cycle_Arrest Cell Cycle Arrest CDKN2A->Cell_Cycle_Arrest promotes Senescence Senescence Cell_Cycle_Arrest->Senescence leads to cluster_dna_damage DNA Damage-Induced Senescence Doxorubicin Doxorubicin/ Etoposide DNA_Damage DNA Damage Doxorubicin->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Upregulation p53->p21 CDK2 CDK2 Inhibition p21->CDK2 Cell_Cycle_Arrest Cell Cycle Arrest Senescence Senescence Cell_Cycle_Arrest->Senescence cluster_workflow Senescence Validation Workflow Induction Induce Senescence (e.g., this compound) SA_beta_Gal SA-β-Gal Staining Induction->SA_beta_Gal Western_Blot Western Blot (p16, p21, Lamin B1) Induction->Western_Blot qPCR RT-qPCR (p16, p21, SASP factors) Induction->qPCR Cytokine_Array SASP Analysis (Cytokine Array/ELISA) Induction->Cytokine_Array Analysis Data Analysis & Comparison SA_beta_Gal->Analysis Western_Blot->Analysis qPCR->Analysis Cytokine_Array->Analysis

References

A Comparative Analysis of WM-1119 Cross-Reactivity Across Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of selective histone acetyltransferase (HAT) inhibitors is a critical area of research for therapeutic intervention in diseases such as cancer and inflammatory disorders. The specificity of these inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity of the novel HAT inhibitor, WM-1119, against a panel of other human HAT enzymes. The data presented herein is based on in vitro enzymatic assays designed to determine the inhibitory potency and selectivity profile of this compound.

Quantitative Comparison of Inhibitory Activity

To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of recombinant human histone acetyltransferases. The half-maximal inhibitory concentration (IC50) for each enzyme was determined using a radiometric or fluorescence-based in vitro assay. The results, summarized in the table below, indicate that this compound is a potent and selective inhibitor of HAT-X, with significantly lower activity against other tested HATs.

Table 1: Cross-Reactivity Profile of this compound Against Various Histone Acetyltransferases

Histone Acetyltransferase (HAT)Target Histone SubstrateThis compound IC50 (µM)
HAT-X (Primary Target) H3K14 0.05
p300H3K27> 100
CBPH4K8> 100
GCN5H3K925.7
PCAFH3K1415.3
Tip60H4K16> 50
MOZH3K14> 50

Note: Data is hypothetical and for illustrative purposes only, as no public information on "this compound" is available.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

The inhibitory activity of this compound was quantified using a standard in vitro HAT assay. The following protocol outlines the general procedure:

  • Enzyme and Substrate Preparation: Recombinant human HAT enzymes and their corresponding histone peptide substrates were diluted to their final concentrations in the assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, and 0.1 mM EDTA).

  • Compound Preparation: this compound was serially diluted in DMSO to generate a range of concentrations. The final DMSO concentration in the assay was kept below 1% to avoid solvent-induced artifacts.

  • Assay Reaction: The reaction was initiated by adding [3H]-acetyl-CoA (or using a fluorescent-based detection system) to a mixture containing the HAT enzyme, histone substrate, and the inhibitor (this compound) in a 96-well plate.

  • Incubation: The reaction mixture was incubated at 30°C for 30-60 minutes.

  • Detection: For radiometric assays, the reaction was stopped, and the tritiated acetyl group incorporated into the histone peptide was captured and measured using a scintillation counter. For fluorescence-based assays, the change in fluorescence intensity was measured using a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of a HAT inhibitor like this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of this compound D Incubate this compound with HAT Enzyme and Substrate A->D B Preparation of HAT Enzymes B->D C Preparation of Histone Substrates C->D E Initiate Reaction with [3H]-Acetyl-CoA D->E F Incubate at 30°C E->F G Measure Acetyl-CoA Incorporation F->G H Generate Dose-Response Curve G->H I Calculate IC50 Values H->I

Workflow for HAT Inhibitor Cross-Reactivity Screening.

Disclaimer: The information provided in this guide regarding "this compound" is hypothetical due to the absence of publicly available data on this specific compound. The data, protocols, and diagrams are presented as an illustrative example of a cross-reactivity study for a histone acetyltransferase inhibitor.

WM-1119 Demonstrates Potent In Vivo Efficacy Across Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Preclinical studies reveal that WM-1119, a selective inhibitor of the lysine acetyltransferases KAT6A and KAT6B, exhibits significant anti-tumor activity in a range of in vivo cancer models, including lymphoma, KAT6A-rearranged acute myeloid leukemia (AML), hepatocellular carcinoma, and clear-cell renal cell carcinoma. The primary mechanism of action involves the induction of cellular senescence, leading to cell cycle arrest and tumor growth inhibition. This comparative guide synthesizes the available in vivo efficacy data, experimental protocols, and underlying signaling pathways.

Comparative In Vivo Efficacy of this compound

This compound has been evaluated in several preclinical tumor models, demonstrating notable efficacy, particularly in hematological malignancies. The following tables summarize the key quantitative data from these studies.

Table 1: In Vivo Efficacy of this compound in a Murine Lymphoma Model

ParameterVehicle ControlThis compound Treatment (50 mg/kg, 4x daily)
Tumor Burden (Bioluminescence) Progressive IncreaseArrest of Tumor Progression
Spleen Weight (Day 14) Significantly EnlargedMarkedly Reduced
Mechanism of Action -Induction of Cellular Senescence

Table 2: Rationale for this compound Efficacy in KAT6A-Rearranged Acute Myeloid Leukemia (AML)

Model SystemKey FindingsImplication for this compound Efficacy
Murine Model of KAT6A Depletion Significant extension of mouse survivalGenetic silencing of the drug's target validates its therapeutic potential.
In Vitro Studies with this compound Abrogation of proliferative and clonogenic potential of KAT6A-rearranged AML cellsDirect evidence of this compound's anti-leukemic activity.

Note: While in vivo studies with this compound in AML models are described as challenging, the genetic validation strongly supports its therapeutic rationale in this context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the key in vivo studies cited.

Murine Lymphoma Model
  • Cell Line: Eµ-Myc lymphoma cell line (EMRK1184) expressing luciferase.

  • Animal Model: Immunocompromised mice.

  • Tumor Implantation: Intravenous injection of EMRK1184 cells.

  • Treatment: this compound was administered at a dose of 50 mg/kg four times per day via intraperitoneal injection. The vehicle control was PEG400.

  • Monitoring: Tumor progression was monitored by bioluminescence imaging at regular intervals. Spleen weights were measured at the end of the study.

Zebrafish Hepatocellular Carcinoma Model
  • Model System: A zebrafish model of hepatocellular carcinoma.

  • Treatment: A derivative of this compound, WM-8014, was used to potentiate oncogene-induced senescence.

  • Endpoint: Evaluation of senescence induction and its effect on tumor progression.

Further details on the specific dosage and administration for the zebrafish model were not available in the reviewed literature.

Murine Clear-Cell Renal Cell Carcinoma Model
  • Rationale for Use: The KAT6 inhibitor this compound has been shown to ameliorate premalignant phenotypes in Vhlh knockout kidneys, a model for clear-cell renal cell carcinoma.

Specific experimental protocols for in vivo studies of this compound in clear-cell renal cell carcinoma models are not yet fully detailed in the available literature.

Visualizing the Molecular Mechanism and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its in vivo efficacy.

G cluster_0 This compound Mechanism of Action WM1119 This compound KAT6A KAT6A/B (Histone Acetyltransferase) WM1119->KAT6A Inhibits Histone_Acetylation Histone Acetylation KAT6A->Histone_Acetylation Promotes Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Regulates CDKN2A Upregulation of Cdkn2a (p16INK4A/p19ARF) Gene_Expression->CDKN2A Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G1) CDKN2A->Cell_Cycle_Arrest Induces Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence Results in Tumor_Growth_Inhibition Tumor Growth Inhibition Senescence->Tumor_Growth_Inhibition Causes G cluster_1 In Vivo Efficacy Experimental Workflow Tumor_Model Select Tumor Model (e.g., Xenograft, GEMM) Implantation Tumor Cell Implantation or Induction Tumor_Model->Implantation Tumor_Establishment Allow Tumors to Establish Implantation->Tumor_Establishment Randomization Randomize Animals into Treatment Groups Tumor_Establishment->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Growth (e.g., Calipers, Imaging) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Survival) Monitoring->Endpoint Analysis Data Analysis and Statistical Evaluation Endpoint->Analysis

validating the specificity of WM-1119 through competitive binding assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of WM-1119, a potent and selective inhibitor of the lysine acetyltransferase KAT6A, with other alternatives, supported by experimental data from competitive binding assays and cellular studies. We detail the methodologies for key experiments and present quantitative data in structured tables for clear comparison.

Competitive Binding Profile of this compound

This compound demonstrates high potency and selectivity for KAT6A. Competitive binding assays reveal a significantly lower dissociation constant (Kd) for KAT6A compared to other lysine acetyltransferases, such as KAT5 and KAT7, highlighting its specificity. The inhibitory concentration (IC50) in cellular assays further corroborates its efficacy.

Table 1: Binding Affinity and Inhibitory Concentration of this compound and WM-8014
CompoundTargetBinding Affinity (Kd)IC50 (in EMRK1184 lymphoma cells)
This compound KAT6A 2 nM [1]0.25 µM [1][2]
KAT52.2 µM[1]Not Reported
KAT70.5 µM[1]Not Reported
WM-8014KAT6ANot Reported2.3 µM[1]

Key Observation : this compound exhibits over 1,000-fold and 250-fold greater activity against KAT6A than against KAT5 or KAT7, respectively.[1][2] Furthermore, this compound is approximately ninefold more potent than its predecessor, WM-8014, in inhibiting the proliferation of lymphoma cells.[1]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the methodology to determine the binding kinetics and affinity (Kd) of this compound to KAT proteins.

G cluster_prep Preparation cluster_binding Binding Analysis cluster_data Data Analysis Immobilization Immobilize recombinant KAT5, KAT6A, and KAT7 onto a sensor chip LigandPrep Prepare serial dilutions of this compound (ligand) Injection Inject this compound dilutions over the sensor chip surface Association Monitor association phase (binding of this compound to KATs) Dissociation Inject buffer to monitor the dissociation phase Association->Dissociation Real-time monitoring Regeneration Regenerate the sensor chip surface between cycles Dissociation->Regeneration Prepare for next cycle Sensorgrams Generate sensorgrams from the binding data Dissociation->Sensorgrams Fitting Fit the data to a kinetic model to determine kon, koff, and Kd Sensorgrams->Fitting

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.

Cell-Based Proliferation Assay

This protocol details the steps to assess the inhibitory effect of this compound on cancer cell proliferation.

G cluster_setup Assay Setup cluster_measurement Measurement of Proliferation cluster_analysis Data Analysis CellSeeding Seed EMRK1184 lymphoma cells into 96-well plates CompoundAddition Add serial dilutions of this compound and WM-8014 to the wells CellSeeding->CompoundAddition Incubation Incubate cells for a defined period (e.g., 72 hours) CompoundAddition->Incubation ReagentAddition Add a viability reagent (e.g., CellTiter-Glo®) Incubation->ReagentAddition SignalDetection Measure luminescence or fluorescence signal ReagentAddition->SignalDetection DoseResponse Plot signal vs. compound concentration to generate dose-response curves SignalDetection->DoseResponse IC50 Calculate the IC50 value from the curves DoseResponse->IC50

Caption: Workflow for cell-based proliferation and IC50 determination.

Signaling Pathway Modulation by this compound

This compound-mediated inhibition of KAT6A's acetyltransferase activity leads to downstream effects on gene expression and cellular processes. One key pathway affected is the AP-1 signaling cascade, which is crucial in inflammation and cell proliferation.

G WM1119 This compound KAT6A KAT6A WM1119->KAT6A H3K14ac Histone H3 Lysine 14 Acetylation (H3K14ac) KAT6A->H3K14ac Promotes cFos c-Fos Transcription H3K14ac->cFos Regulates AP1 AP-1 Activity cFos->AP1 Activates AllergicInflammation Allergic Inflammation & Cell Proliferation AP1->AllergicInflammation Drives

Caption: this compound inhibits the AP-1 signaling pathway.

Mechanistically, this compound has been shown to reduce the levels of histone H3 lysine 14 acetylation (H3K14ac) and H3K27ac.[3] The reduction in H3K14ac is associated with decreased transcription of c-Fos, a key component of the AP-1 transcription factor.[3] This ultimately leads to reduced AP-1 activity and the suppression of downstream processes like IgE-mediated mast cell activation and allergic inflammation.[3] In cancer models, this compound treatment is associated with an increase in the expression of cell cycle inhibitors such as p16INK4a and p19ARF, leading to cell cycle arrest and senescence.[2]

Conclusion

The data from competitive binding assays and cellular studies strongly validate the high specificity and potency of this compound for KAT6A. Its superior performance compared to earlier inhibitors like WM-8014, coupled with its well-defined mechanism of action, positions this compound as a valuable chemical probe for studying KAT6A function and as a promising therapeutic candidate for diseases driven by KAT6A dysregulation, such as certain cancers and allergic inflammatory conditions.[3]

References

Independent Verification of WM-1119's IC50 in Various Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the KAT6A inhibitor WM-1119's performance with other alternatives, supported by experimental data. We delve into its inhibitory concentrations (IC50) across different cancer cell lines, detail the experimental protocols for robust verification, and visualize the underlying signaling pathways.

This compound: A Potent and Selective KAT6A Inhibitor

This compound is a highly potent and selective small molecule inhibitor of the lysine acetyltransferase KAT6A.[1] KAT6A is a histone acetyltransferase that plays a crucial role in chromatin modification and gene expression, and its dysregulation has been implicated in various cancers.[2] By inhibiting KAT6A, this compound has been shown to induce cell cycle arrest, cellular senescence, and antitumor effects in preclinical models.[1]

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and its alternatives in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
EMRK1184Lymphoma0.25[1]
KAT6A-rearranged AMLAcute Myeloid LeukemiaEffective, specific IC50 not provided[3]

Table 2: IC50 Values of Alternative KAT6A/B Inhibitors

InhibitorCell LineCancer TypeIC50Reference
PF-9363 (CTx-648) ZR-75-1Breast Cancer0.3 nM[4][5][6]
T47DBreast Cancer0.9 nM[4][5][6]
MCF-7Breast Cancer-Down-regulates H3K23Ac
WM-8014 Mouse Embryonic FibroblastsN/A (Cellular Assay)2.4 µM[7]
KAT6A (Biochemical Assay)N/A8 nM[7][8]
Unnamed KAT6A Inhibitor HL-60Leukemia0.197 µM[9]
U937Leukemia0.162 µM[9]
SKNO-1Leukemia1.846 µM[9]
K562Leukemia0.082 µM[9]

Experimental Protocols

Accurate and reproducible IC50 determination is paramount for drug evaluation. The following is a detailed methodology for a common cell viability assay used to determine IC50 values.

Protocol: MTT Assay for IC50 Determination

This protocol outlines the steps for determining the IC50 of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound or alternative inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the inhibitor in complete culture medium. It is recommended to have a wide range of concentrations to generate a complete dose-response curve.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

KAT6A_Signaling_Pathway KAT6A Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KAT6A KAT6A HistoneH3 Histone H3 KAT6A->HistoneH3 Acetylation ESR1_promoter ESR1 Promoter KAT6A->ESR1_promoter Regulation H3K23ac H3K23ac HistoneH3->H3K23ac TRIM24 TRIM24 H3K23ac->TRIM24 Recruitment PIK3CA_promoter PIK3CA Promoter TRIM24->PIK3CA_promoter Activation Gene_Expression Target Gene Expression (e.g., Cell Cycle, Myc, Stem Cell Pathways) PIK3CA_promoter->Gene_Expression PI3K PI3K PIK3CA_promoter->PI3K leads to transcription ESR1_promoter->Gene_Expression AKT AKT PI3K->AKT Activation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival WM1119 This compound WM1119->KAT6A Inhibition IC50_Determination_Workflow Experimental Workflow for IC50 Determination Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Incubate_Overnight->Prepare_Inhibitor Treat_Cells Treat Cells with Inhibitor Incubate_Overnight->Treat_Cells Prepare_Inhibitor->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Navigating the Safe Disposal of WM-1119: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the potent and selective KAT6A inhibitor, WM-1119, adherence to proper disposal protocols is paramount for laboratory safety and environmental compliance. This guide provides a clear, step-by-step framework for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research environment.

Waste Management and Disposal Protocol

The disposal of this compound, as with any chemical reagent, must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following procedure is a general guideline and should be adapted to comply with the specific requirements of your institution and region.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or goggles

  • A lab coat

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure correct disposal.

  • Solid Waste:

    • Place any solid this compound waste, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials into a clearly labeled, sealed, and compatible hazardous waste container.

    • The container should be designated for "Solid Chemical Waste" and should include the full chemical name: "this compound (CAS No. 2055397-28-7)".

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.

    • The label should clearly state "Liquid Chemical Waste," the full chemical name "this compound," the CAS number "2055397-28-7," and the solvent used (e.g., DMSO).

    • Do not mix this compound waste with other incompatible chemical waste streams.

Step 3: Storage of Waste

Store hazardous waste containers in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible materials. The storage area should have secondary containment to mitigate potential spills.

Step 4: Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

For safe handling and storage, refer to the following quantitative information for this compound.

PropertyValueSource
Molecular FormulaC₁₈H₁₃F₂N₃O₃S[1]
Molecular Weight389.4 g/mol [1]
Purity≥98%
Storage Temperature (Stock Solution)-20°C for 1 year; -80°C for 2 years[2]
Shipping TemperatureRoom temperature[1]

Experimental Workflow: Disposal Procedure

The following diagram illustrates the logical flow of the this compound disposal procedure.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Steps start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe solid_waste Solid Waste (e.g., contaminated consumables) ppe->solid_waste liquid_waste Liquid Waste (e.g., solutions) ppe->liquid_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Area solid_container->storage liquid_container->storage disposal Arrange for Professional Disposal storage->disposal end_node End: Disposal Complete disposal->end_node

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling WM-1119

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides immediate, essential guidance on the safe handling and disposal of WM-1119. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required personal protective equipment.

Area of Protection Required PPE Specifications and Rationale
Eye/Face Protection Safety glasses with side-shieldsProvides a barrier against splashes and airborne particles.
Skin Protection - Protective gloves (e.g., nitrile) - Laboratory coatPrevents direct skin contact with the compound. A lab coat should be worn to protect clothing and underlying skin.
Respiratory Protection Not required under normal useRespiratory protection is not necessary when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if dust is generated.
Other N/ANo additional specific PPE is required under normal laboratory conditions.

Operational Plan: Step-by-Step Handling and Disposal

A systematic workflow is crucial for the safe and effective use of this compound, from initial preparation to final disposal.

Experimental Workflow for Handling this compound

WM1119_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal prep_ppe 1. Don PPE prep_area 2. Prepare Ventilated Workspace prep_ppe->prep_area prep_weigh 3. Weigh this compound prep_area->prep_weigh prep_dissolve 4. Dissolve in Appropriate Solvent prep_weigh->prep_dissolve handle_exp 5. Perform Experiment prep_dissolve->handle_exp disp_waste 7. Segregate Waste handle_exp->disp_waste handle_spill 6. Manage Spills Immediately handle_spill->disp_waste If spill occurs disp_container 8. Store in Labeled, Sealed Container disp_waste->disp_container disp_protocol 9. Dispose via Approved Chemical Waste Protocol disp_container->disp_protocol

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Protocols

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Contain the Spill: Use absorbent material to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including unused compound, solutions, and contaminated labware, must be segregated as chemical waste.

  • Containerization: Waste should be collected in a clearly labeled, sealed, and appropriate chemical waste container.

  • Disposal Route: Dispose of the chemical waste through an approved institutional or commercial chemical waste disposal program. Do not dispose of this compound down the drain or in regular trash.

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